2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHSRWUHRLYAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379863 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63758-12-3 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS: 63758-12-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key building block in medicinal chemistry. This document consolidates its chemical and physical properties, spectroscopic data, synthesis, and reactivity. It further delves into the biological significance of its derivatives, particularly as inhibitors of crucial enzymes in disease pathways, offering insights for drug discovery and development.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. It is a reactive compound, primarily used as an intermediate in the synthesis of more complex molecules, especially in the development of new therapeutic agents.
| Property | Value | Reference |
| CAS Number | 63758-12-3 | [1][2] |
| Molecular Formula | C₈H₇ClO₄S | [1] |
| Molecular Weight | 234.66 g/mol | [1] |
| Appearance | White to light-colored solid/powder | [3] |
| Melting Point | 66 °C | [3][4] |
| Boiling Point | 344.2 °C at 760 mmHg | [4] |
| Density | 1.513 g/cm³ | [3] |
| Solubility | Reacts violently with water. Soluble in various organic solvents. | [3][4] |
| SMILES | O=S(C1=CC(OCCO2)=C2C=C1)(Cl)=O | [1] |
| InChI Key | JWHSRWUHRLYAPM-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.4 - 7.6 | m | 3H | Protons on the benzene ring |
| Dioxine Protons | 4.3 - 4.5 | m | 4H | -OCH₂CH₂O- |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 115 - 150 | Carbons of the benzene ring |
| Dioxine Carbons | 63 - 65 | -OCH₂CH₂O- |
2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonyl chloride and the benzodioxine functional groups.[2]
| IR Absorption Bands (Expected) | Wavenumber (cm⁻¹) | Functional Group |
| S=O Asymmetric Stretch | 1370 - 1410 | Sulfonyl chloride |
| S=O Symmetric Stretch | 1166 - 1204 | Sulfonyl chloride |
| C-O-C Stretch | 1200 - 1275 | Aryl ether |
| Aromatic C-H Stretch | ~3050 | Aromatic ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Dioxine ring |
2.3. Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine would result in an M+2 isotope peak with approximately one-third the intensity of the molecular ion peak.[8][9]
| Mass Spectrometry (Expected) | m/z Ratio | Fragment |
| Molecular Ion [M]⁺ | 234 | C₈H₇³⁵ClO₄S⁺ |
| Isotope Peak [M+2]⁺ | 236 | C₈H₇³⁷ClO₄S⁺ |
| Loss of Cl | 199 | [M-Cl]⁺ |
| Loss of SO₂Cl | 135 | [M-SO₂Cl]⁺ |
| Sulfonyl Chloride Group | 99/101 | [SO₂Cl]⁺ |
Synthesis and Reactivity
3.1. Synthesis
This compound is typically synthesized via the chlorosulfonation of 2,3-dihydro-1,4-benzodioxine. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring.[10]
Experimental Protocol: Chlorosulfonation of 2,3-Dihydro-1,4-benzodioxine (General Procedure)
-
Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and hazardous reagents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
To a flask equipped with a stirrer and a dropping funnel, add an excess of chlorosulfonic acid and cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2,3-dihydro-1,4-benzodioxine dropwise to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is then collected by filtration.
-
Wash the crude product with cold water until the washings are neutral.
-
The product can be further purified by recrystallization from a suitable solvent.
3.2. Reactivity
The sulfonyl chloride group is a good leaving group, making this compound a versatile reagent for introducing the 2,3-dihydro-1,4-benzodioxin-6-sulfonyl moiety. Its most common reaction is with nucleophiles, such as amines, to form sulfonamides.[6]
Experimental Protocol: Synthesis of a Sulfonamide Derivative (General Procedure)
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a primary or secondary amine to the solution, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and brine, then drying the organic layer.
-
Remove the solvent under reduced pressure to yield the crude sulfonamide, which can be purified by chromatography or recrystallization.
Applications in Drug Development and Biological Activity
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11][12] Derivatives synthesized from this compound have shown promise as enzyme inhibitors.
4.1. PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[13][14][15] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[13] Several PARP inhibitors are approved for the treatment of various cancers.[16] Derivatives of 2,3-dihydro-1,4-benzodioxine have been investigated as PARP1 inhibitors.[17]
4.2. α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down carbohydrates into glucose.[18][19] Inhibiting this enzyme slows down carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.[18] This makes α-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes.[20][21] Sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have demonstrated α-glucosidase inhibitory activity.[17][22]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 63758-12-3 [chemicalbook.com]
- 3. CAS#:63758-12-3 | this compound | Chemsrc [chemsrc.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 10. books.rsc.org [books.rsc.org]
- 11. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]
- 20. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Properties
This compound is a reactive chemical compound valued for its role as a building block in organic synthesis. Its molecular structure incorporates the 2,3-dihydro-1,4-benzodioxine core, which is a privileged scaffold in many pharmacologically active molecules.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₇ClO₄S |
| Molecular Weight | 234.66 g/mol |
| Melting Point | 65-70 °C |
| Boiling Point | 344.2 °C at 760 mmHg |
| Density | 1.513 g/cm³ |
| CAS Number | 63758-12-3 |
Synthesis and Reactivity
This compound is typically synthesized via the chlorosulfonation of 2,3-dihydro-1,4-benzodioxine. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The resulting sulfonyl chloride is a versatile intermediate that readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Experimental Protocols
Synthesis of N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide [3][4]
-
Materials:
-
Procedure:
-
Dissolve N-2,3-dihydrobenzo[1][2]-dioxin-6-amine in 10% aqueous Na₂CO₃ solution in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirring solution, add 4-methylbenzenesulfonyl chloride portion-wise at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, acidify the mixture to pH 2 using concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with distilled water until the filtrate is neutral, and then air-dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide.
-
Applications in Drug Discovery
The 2,3-dihydro-1,4-benzodioxine scaffold is a key feature in a variety of pharmacologically active agents. Consequently, this compound serves as a crucial intermediate in the synthesis of compounds targeting a range of biological pathways.
As a Precursor for α-Glucosidase Inhibitors
Derivatives of this compound have been investigated for their potential as α-glucosidase inhibitors, which are a class of anti-diabetic drugs.[1][3][5] The sulfonyl chloride moiety allows for the facile introduction of various side chains, enabling the exploration of structure-activity relationships to optimize inhibitory potency.
Role in the Synthesis of PARP1 Inhibitors
The 2,3-dihydro-1,4-benzodioxine nucleus is also found in inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair and a target for cancer therapy.[6] The synthesis of these inhibitors can involve intermediates derived from this compound, highlighting its importance in the development of novel anti-cancer agents.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic utility of this compound.
Caption: Synthetic pathway from 2,3-dihydro-1,4-benzodioxine to a biologically active sulfonamide.
Caption: Workflow from synthesis to the inhibition of α-glucosidase.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study | Semantic Scholar [semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the known physical and chemical properties of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key intermediate in synthetic organic chemistry. It includes tabulated data, general experimental protocols for property determination, and a visualization of its application in chemical synthesis.
Physical and Chemical Properties
This compound (CAS No: 63758-12-3) is a solid organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly sulfonamides with potential therapeutic applications.[1][2] Its reactivity is dominated by the sulfonyl chloride functional group, which is a potent electrophile.
Data Summary
The quantitative physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₇ClO₄S[3][4] |
| Molecular Weight | 234.66 g/mol [3][4] |
| Melting Point | 65-70 °C |
| Appearance | Solid |
| Purity | ≥95%[3] |
| Boiling Point | Not available in cited literature. |
| Density | Not available in cited literature. |
| Solubility | Reacts violently with water.[5] Soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF).[1][6] |
| CAS Number | 63758-12-3[3][7] |
| SMILES String | ClS(=O)(=O)c1ccc2OCCOc2c1 |
| InChI Key | JWHSRWUHRLYAPM-UHFFFAOYSA-N |
Experimental Protocols
While specific experimental determinations for this exact compound are not detailed in the available literature, the following sections outline the standard, generalized methodologies for determining the key physical properties of a solid sulfonyl chloride.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound provides a crucial indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.
Apparatus:
-
Capillary melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[8]
-
Packing: The tube is inverted and tapped gently to compact the sample into the sealed end, aiming for a packed column height of approximately 2-3 mm.[9]
-
Measurement: The packed capillary is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (65-70°C). The heating rate is then reduced to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[10]
Solubility Determination (Qualitative Method)
Due to the compound's high reactivity with protic solvents like water, qualitative solubility tests in various aprotic organic solvents are more relevant.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Selection of organic solvents (e.g., DMF, Dichloromethane, THF, Acetonitrile)
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the compound is added to a clean, dry test tube.
-
Solvent Addition: Around 1 mL of the selected solvent is added to the test tube.
-
Mixing: The mixture is agitated using a vortex mixer for 30-60 seconds to facilitate dissolution.
-
Observation: The solution is observed visually. The compound is classified as "soluble," "partially soluble," or "insoluble" based on the absence or presence of undissolved solid.
-
Safety Note: Given that sulfonyl chlorides can react with moisture, all glassware must be scrupulously dry, and experiments should be conducted in a well-ventilated fume hood. The compound is known to react violently with water.[5]
Application in Synthesis Workflow
This compound is primarily used as an electrophilic reagent to synthesize sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. The resulting sulfonamide derivatives are often investigated for their biological activities, such as enzyme inhibition.[11][12]
The logical workflow below illustrates the general synthesis of a sulfonamide derivative from this starting material.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 3. chemscene.com [chemscene.com]
- 4. 1,4-Benzodioxan-6-sulfonyl chloride (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. CAS#:63758-12-3 | this compound | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 63758-12-3 [chemicalbook.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Spectroscopic Characterization of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed predicted spectroscopic data and standardized experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure
Systematic Name: this compound Molecular Formula: C₈H₇ClO₄S Molecular Weight: 234.66 g/mol CAS Number: 63758-12-3
The structure of this compound consists of a benzodioxine ring system substituted with a sulfonyl chloride group at the 6-position. The protons and carbons are numbered for the purpose of spectroscopic assignment as shown below:
(Image of the chemical structure with numbered atoms would be placed here)
Predicted Spectroscopic Data
Due to the limited availability of public domain experimental spectra for this specific compound, the following tables summarize the predicted spectroscopic data based on established principles of NMR, IR, and Mass Spectrometry. These predictions serve as a benchmark for researchers in the analysis of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.5 - 7.6 | d | ~2.5 | 1H | H-5 |
| ~7.4 - 7.5 | dd | ~8.5, 2.5 | 1H | H-7 |
| ~7.0 - 7.1 | d | ~8.5 | 1H | H-8 |
| ~4.3 - 4.4 | s | - | 4H | H-2, H-3 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-8a |
| ~144 | C-4a |
| ~135 | C-6 |
| ~125 | C-7 |
| ~120 | C-5 |
| ~118 | C-8 |
| ~65 | C-2, C-3 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1370 - 1350 | Strong | Asymmetric SO₂ Stretch |
| ~1180 - 1160 | Strong | Symmetric SO₂ Stretch |
| ~1280 - 1200 | Strong | Aryl-O Stretch |
| ~1600, ~1480 | Medium | Aromatic C=C Bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Assignment |
| 234/236 | High | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 135 | Moderate | [M - SO₂Cl]⁺ |
| 107 | Moderate | [C₇H₇O₂]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2] The use of deuterated solvents prevents interference from solvent protons in the ¹H NMR spectrum.[2]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4 and 5 cm.[1]
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[1]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[1]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]
-
Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay). For ¹H NMR, a small number of scans is typically sufficient, while ¹³C NMR may require a longer acquisition time.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the solution to the surface of the salt plate.[4]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Impact Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[5] The sample is volatilized using heat.[6]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[5]
-
Excess energy from the ionization process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[7]
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The mass-to-charge ratio and the fragmentation pattern serve as a molecular fingerprint.[5]
Workflow and Relationships
The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques in structural elucidation.
Caption: General Workflow for Spectroscopic Analysis.
Caption: Integration of Spectroscopic Data.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. inchemistry.acs.org [inchemistry.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Synthesis and Purification of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic routes, purification protocols, and relevant quantitative data to support research and development in medicinal chemistry.
Introduction
This compound, with the CAS number 63758-12-3, is a crucial building block in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a benzodioxane moiety, makes it a versatile reagent for introducing the 2,3-dihydro-1,4-benzodioxinylsulfonyl group into target molecules. The benzodioxane scaffold is present in numerous biologically active compounds, and the sulfonyl group provides a handle for the formation of sulfonamides, sulfonates, and other derivatives with diverse pharmacological properties.
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic chlorosulfonation of 1,4-benzodioxan. Two main methods have been reported for this transformation: direct chlorosulfonation with chlorosulfonic acid and a two-step process involving a sulfur trioxide-dimethylformamide complex followed by treatment with thionyl chloride.
Experimental Protocols
Method 1: Chlorosulfonation using Chlorosulfonic Acid
This is a common and direct method for the preparation of aryl sulfonyl chlorides.
-
Reaction Scheme: 1,4-Benzodioxan reacts with an excess of chlorosulfonic acid at a controlled temperature to yield this compound.
-
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas outlet to a trap for evolving hydrogen chloride gas, cool chlorosulfonic acid (4-5 equivalents) to 0-5 °C in an ice bath.
-
Slowly add 1,4-benzodioxan (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the reaction temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the crude product with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
Method 2: Two-Step Synthesis via a Sulfur Trioxide-DMF Complex
This method, adapted from patent literature, offers an alternative route to the target compound.
-
Reaction Scheme: 1,4-Benzodioxan is first sulfonated with a sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex. The resulting sulfonic acid is then converted to the sulfonyl chloride using thionyl chloride.
-
Detailed Protocol:
-
In a three-necked flask under a nitrogen atmosphere, prepare a slurry of sulfur trioxide-N,N-dimethylformamide complex (1.2 equivalents) in 1,2-dichloroethane.
-
Add 1,4-benzodioxan (1 equivalent) dropwise to the slurry at room temperature.
-
Slowly heat the reaction mixture to 80 °C and maintain this temperature for approximately 5 hours.
-
Cool the mixture to 60 °C and add thionyl chloride (1.2 equivalents) dropwise.
-
Reheat the mixture to 75-80 °C and maintain for 2 hours.
-
Cool the reaction mixture and quench by adding water.
-
Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification of this compound
The crude product obtained from the synthesis can be purified by recrystallization or flash chromatography to achieve high purity.
Experimental Protocols
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as toluene/hexanes or chloroform.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Purification by Flash Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes the quantitative data related to the synthesis of this compound.
| Parameter | Method 1 (Chlorosulfonic Acid) | Method 2 (SO3-DMF/SOCl2) | Reference(s) |
| Starting Material | 1,4-Benzodioxan | 1,4-Benzodioxan | |
| Key Reagents | Chlorosulfonic acid | SO3-DMF, Thionyl chloride | |
| Typical Yield | 70-85% | >90% (based on related syntheses) | |
| Purity (crude) | 85-95% | Not reported | |
| Purity (purified) | >98% | >98% | [1] |
| Melting Point | 65-70 °C | 65-70 °C |
Mandatory Visualization
The following diagrams illustrate the synthesis workflow and the logical relationship between the key steps in the preparation of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationships between inputs, processes, and outputs in the synthesis.
References
Navigating the Safe Handling of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS No: 63758-12-3). Aimed at professionals in research and development, this document synthesizes critical information from safety data sheets (SDS) to ensure the safe use, storage, and disposal of this compound. Adherence to these guidelines is paramount in mitigating risks and maintaining a safe laboratory environment.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification, pictograms, signal word, and corresponding hazard statements.
| GHS Classification | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed.[1][2] | |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage.[1][2] | ||
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[3][4] | ||
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[2] | ||
| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life.[1] |
Precautionary Measures and Safe Handling
Strict adherence to precautionary statements is crucial for minimizing exposure and ensuring safety.
| Category | Precautionary Statements |
| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P271: Use only outdoors or in a well-ventilated area.[2] P273: Avoid release to the environment.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |
| Response | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[1][2] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2] P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P310: Immediately call a POISON CENTER or doctor/physician.[5] |
| Storage | P402 + P404: Store in a dry place. Store in a closed container.[5] Store in a tightly-closed container when not in use.[2] Store in a cool, dry, well-ventilated area away from incompatible substances.[2] Moisture sensitive.[1] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₈H₇ClO₄S[6] |
| Molecular Weight | 234.66 g/mol [6] |
| Appearance | Solid |
| Melting Point | 65-70 °C |
| InChI Key | JWHSRWUHRLYAPM-UHFFFAOYSA-N |
| SMILES String | ClS(=O)(=O)c1ccc2OCCOc2c1 |
Experimental Protocols: Safe Handling and Emergency Procedures
General Handling Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Facilities should be equipped with an eyewash fountain and a safety shower.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1][2] For operations with a risk of generating dust or aerosols, respiratory protection may be necessary.[5]
-
Hygiene Practices : Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
-
Storage : Store in a tightly closed, dry container in a cool, well-ventilated area.[2] This compound is moisture-sensitive and should be protected from water.[1]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Evacuation and Ventilation : Evacuate non-essential personnel from the area. Ensure adequate ventilation.[1]
-
Personal Protection : Responders must wear appropriate PPE as outlined above.[1]
-
Containment : Prevent the spill from entering drains or waterways.[1][2] Cover drains if necessary.[1]
-
Clean-up : For solid spills, carefully sweep up the material to minimize dust generation.[2] For liquid spills, absorb with an inert, non-combustible material (e.g., sand, Chemizorb®).[1]
-
Disposal : Collect the spilled material and absorbent in a suitable, labeled container for disposal according to local regulations.[2]
-
Decontamination : Clean the affected area thoroughly.
Visual Guides to Safety
To further aid in the understanding of safety protocols, the following diagrams illustrate key workflows and requirements.
Caption: Required Personal Protective Equipment (PPE) for handling the compound.
Caption: First aid measures for different exposure routes.
Caption: Workflow for responding to a chemical spill.
References
"2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a general solubility profile based on the chemical properties of sulfonyl chlorides and provides detailed experimental protocols for determining precise solubility in various organic solvents. This guide is intended to be a valuable resource for laboratory researchers and professionals in the field of drug development.
Introduction to this compound
This compound, with a molecular formula of C₈H₇ClO₄S and a molecular weight of 234.66 g/mol , is a solid organic compound with a melting point in the range of 65-70 °C[1]. Its structure features a benzodioxine ring system functionalized with a sulfonyl chloride group. Sulfonyl chlorides are a class of organic compounds known for their reactivity, particularly towards nucleophiles, which influences their stability and solubility in different solvents[2]. They are crucial intermediates in the synthesis of sulfonamides and sulfonate esters, compounds with significant applications in medicinal chemistry[3].
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | Likely Soluble | The polar sulfonyl chloride group and the ether linkages in the benzodioxine ring should interact favorably with these solvents. These are generally good solvents for sulfonyl chlorides. |
| Aprotic Nonpolar Solvents | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in highly nonpolar solvents. Some solubility might be observed in aromatic solvents like toluene due to π-π stacking interactions. |
| Protic Polar Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Sulfonyl chlorides are known to react with water (hydrolysis) to form the corresponding sulfonic acid and with alcohols to form sulfonate esters.[2] Therefore, these are not suitable solvents for storage or for reactions where the sulfonyl chloride moiety needs to be preserved. A safety data sheet indicates it reacts violently with water[6]. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in various organic solvents.[7][8][9]
Materials and Equipment
-
This compound
-
A selection of anhydrous organic solvents (e.g., acetone, acetonitrile, THF, DCM, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic Analysis (HPLC):
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking the dilution factor into account.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: General workflow for solubility determination.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. CAS#:63758-12-3 | this compound | Chemsrc [chemsrc.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Structure and Physicochemical Properties
This compound is a versatile chemical intermediate characterized by a fused ring system consisting of a benzene ring and a 1,4-dioxane ring, with a sulfonyl chloride group at the 6-position. This scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 63758-12-3 |
| Molecular Formula | C₈H₇ClO₄S |
| Molecular Weight | 234.66 g/mol |
| Melting Point | 66 °C |
| Boiling Point | 344.2 °C at 760 mmHg |
| Density | 1.5 g/cm³ |
| LogP | 2.70 |
| PSA (Polar Surface Area) | 60.98 Ų |
Synthesis of Derivatives
The primary synthetic route to derivatives of this compound involves the reaction of the sulfonyl chloride with various amines to form sulfonamides. A general synthetic scheme is presented below.
Caption: General synthesis of sulfonamide derivatives.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides
This protocol describes a common method for the synthesis of sulfonamide derivatives from this compound and various aryl amines.
Materials:
-
Appropriate aryl amine
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 2,3-dihydrobenzo[1][2]dioxine-6-sulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Add the desired aryl amine (1.1 equivalents) to the solution.
-
Add pyridine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents for various diseases.
α-Glucosidase Inhibition
Certain sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making these compounds potential candidates for the management of type 2 diabetes.[3]
Caption: Role of α-glucosidase inhibitors in metabolism.
Table 2: α-Glucosidase Inhibitory Activity of Selected Derivatives
| Compound | R Group on Sulfonamide | IC₅₀ (µM) | Reference |
| 7i | 2-bromo-N-(4-chlorophenyl)acetamide | 86.31 ± 0.11 | [3] |
| 7k | 2-bromo-N-(3,4-dichlorophenyl)acetamide | 81.12 ± 0.13 | [3] |
| Acarbose (Standard) | - | 37.38 ± 0.12 | [3] |
Acetylcholinesterase Inhibition
Some derivatives have also been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] AChE inhibitors are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission.
Caption: Acetylcholinesterase inhibitor mechanism.
PARP1 Inhibition
Analogs based on the 2,3-dihydro-1,4-benzodioxine scaffold have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations.
Caption: PARP1 inhibition in DNA damage response.
Table 3: PARP1 Inhibitory Activity of a 2,3-Dihydro-1,4-benzodioxine Analog
| Compound | Structure | IC₅₀ (µM) |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
Experimental Protocols for Biological Assays
This section provides detailed protocols for the key biological assays mentioned in this guide.
α-Glucosidase Inhibition Assay
Principle: This colorimetric assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 0.1 M
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution (1.5 mM in buffer), and 10 µL of the test compound solution.
-
Add 20 µL of AChE solution (0.22 U/mL in buffer) to each well.
-
Incubate the plate at 25 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution (15 mM in buffer).
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Galantamine or donepezil can be used as a positive control.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition and IC₅₀ values are calculated as described for the α-glucosidase assay.
PARP1 Inhibition Assay
Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA
-
Test compounds
-
PARP assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compound solutions to the wells of the histone-coated plate.
-
Add a mixture of PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.
-
Olaparib or another known PARP1 inhibitor is used as a positive control.
-
The percentage of inhibition and IC₅₀ values are calculated based on the reduction in the chemiluminescent signal.
Structure-Activity Relationship (SAR)
While a comprehensive SAR study requires a large dataset of diverse analogs, some general trends can be inferred from the available data. For the sulfonamide derivatives, the nature of the substituent on the nitrogen atom plays a crucial role in determining the biological activity. For instance, in the case of α-glucosidase inhibitors, the presence of halogen-substituted phenylacetamide moieties appears to be favorable for activity. Further systematic modifications of the benzodioxane ring and the sulfonamide linker are necessary to establish a detailed SAR and optimize the potency and selectivity of these compounds.
Drug Discovery Workflow
The development of new drugs based on the this compound scaffold follows a typical drug discovery and development pipeline.
Caption: A typical drug discovery workflow.
This workflow highlights the key stages, from the initial identification of a biological target to the synthesis and screening of a library of derivatives, followed by lead optimization, preclinical studies, and eventual clinical trials.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a diverse range of biological activities, including enzyme inhibition relevant to the treatment of diabetes, neurodegenerative diseases, and cancer. This technical guide provides a foundation of synthetic methods, biological assay protocols, and an overview of the signaling pathways involved, which can aid researchers in the further exploration and optimization of this versatile chemical class. Future work should focus on expanding the library of derivatives, conducting comprehensive SAR studies, and evaluating the in vivo efficacy and safety of the most promising candidates.
References
The Therapeutic Potential of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is a versatile chemical scaffold that has emerged as a valuable starting point for the synthesis of a diverse range of biologically active compounds. While the core molecule itself is not directly used as a therapeutic agent, its derivatives, particularly sulfonamides, have demonstrated significant potential across various therapeutic areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential therapeutic applications of compounds derived from this promising scaffold, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Core Compound: this compound
This compound serves as a key intermediate in the synthesis of a multitude of sulfonamide derivatives. Its chemical structure, featuring a benzodioxane ring system and a reactive sulfonyl chloride group, allows for facile derivatization, enabling the exploration of a broad chemical space and the optimization of pharmacological properties.
Therapeutic Applications of Derivatives
Derivatives of this compound have been investigated for a range of therapeutic applications, primarily centered around enzyme inhibition. The following sections detail the key areas of investigation, supported by quantitative data and experimental methodologies.
Enzyme Inhibition
Certain sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2] By inhibiting this enzyme, these compounds can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia in patients with type 2 diabetes.
Quantitative Data: α-Glucosidase Inhibitory Activity
| Compound ID | Modification | IC50 (µM) | Reference |
| Derivative 1 | N-(phenyl)acetamide | >100 | [1] |
| Derivative 2 | N-(4-chlorophenyl)acetamide | 85.3 ± 0.2 | [1] |
| Derivative 3 | N-(4-methylphenyl)acetamide | 72.5 ± 0.3 | [1] |
| Acarbose (Standard) | - | 38.2 ± 0.1 | [1] |
Experimental Protocol: α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity is determined spectrophotometrically. The assay mixture typically contains the enzyme (α-glucosidase from Saccharomyces cerevisiae), the substrate (p-nitrophenyl-α-D-glucopyranoside), and the test compound in a phosphate buffer (pH 6.8). The reaction is initiated by the addition of the substrate and incubated at 37°C. The amount of p-nitrophenol released is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[1][2] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Derivative A | AChE | 15.2 ± 0.5 | [1] |
| Derivative B | AChE | 25.8 ± 0.7 | [1] |
| Galantamine (Standard) | AChE | 0.5 ± 0.1 | [1] |
| Derivative C | BChE | 8.9 ± 0.3 | [1] |
| Derivative D | BChE | 12.4 ± 0.4 | [1] |
| Eserine (Standard) | BChE | 0.04 ± 0.01 | [1] |
Experimental Protocol: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE (from electric eel) and BChE (from equine serum) is determined using Ellman's method. The assay mixture contains the respective enzyme, the test compound, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0). The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product that is measured spectrophotometrically at 412 nm.
Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators.[3] Inhibition of LOX is a target for the development of anti-inflammatory drugs. Sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine have shown inhibitory activity against this enzyme.[3]
Quantitative Data: Lipoxygenase Inhibitory Activity
| Compound ID | IC50 (µM) | Reference |
| Derivative X | 22.5 ± 0.6 | [3] |
| Derivative Y | 35.1 ± 0.9 | [3] |
| Baicalein (Standard) | 22.6 ± 0.8 | [3] |
Experimental Protocol: Lipoxygenase Inhibition Assay
The lipoxygenase inhibitory activity is determined by measuring the formation of hydroperoxides from a substrate, typically linoleic acid. The assay mixture contains the enzyme (lipoxygenase from soybean), the test compound, and the substrate in a borate buffer (pH 9.0). The conversion of linoleic acid to hydroperoxylinoleic acid is monitored by measuring the increase in absorbance at 234 nm.
Anticancer Activity
Derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold have demonstrated promising anticancer activity through various mechanisms, including the inhibition of poly(ADP-ribose) polymerase 1 (PARP1) and the induction of apoptosis.
PARP1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.
Quantitative Data: PARP1 Inhibitory Activity
| Compound ID | IC50 (µM) |
| Benzodioxane Derivative 1 | 8.7 |
| Benzodioxane Derivative 2 | 12.3 |
| Olaparib (Standard) | 0.005 |
Experimental Protocol: PARP1 Inhibition Assay
PARP1 inhibitory activity can be assessed using a variety of commercially available kits, often based on the detection of poly(ADP-ribosyl)ation (PARylation). A common method involves an ELISA-based assay where histones are coated on a plate and incubated with activated DNA, PARP1 enzyme, biotinylated NAD+, and the test inhibitor. The extent of PARylation is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.
Some benzodioxane-hydrazone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting their potential as cytotoxic agents. The mTOR signaling pathway, a central regulator of cell growth and proliferation, has been identified as a potential target.
Antimicrobial Activity
Sulfonamides, in general, exert their antimicrobial effects by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[] This inhibition disrupts the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth. Derivatives of this compound have been shown to possess antimicrobial activity against various bacterial and fungal strains.[3]
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key enzymes implicated in diabetes, neurodegenerative diseases, inflammation, and cancer. The ease of chemical modification of this core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of more potent and selective drug candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N-Substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamides through the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with primary amines. Sulfonamides incorporating the 1,4-benzodioxane scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined herein are based on established synthetic methodologies and offer guidance on reaction conditions, work-up, and purification to obtain the desired products in good yields.
Introduction
The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely employed method for the formation of sulfonamides. This transformation is central to the synthesis of a vast array of compounds with applications in pharmaceuticals, agrochemicals, and materials science. The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, and its incorporation into sulfonamide structures can lead to compounds with potent biological activities. The general reaction scheme involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid, which is neutralized by a base.
Reaction Data Summary
The following table summarizes various reported conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines, which can be adapted for the specific reaction of this compound with primary amines.
| Entry | Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 2,3-Dihydrobenzo[1][2]dioxine-6-sulfonyl chloride | Various aryl amines | - | - | - | - | Not specified | [1] |
| 2 | 4-Methylbenzenesulfonyl chloride | 2,3-Dihydro-1,4-benzodioxin-6-amine | 10% aq. Na₂CO₃ | Water | Room Temp. | 4-5 | 80 | [3][4] |
| 3 | 2,4-Dichlorobenzenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | Room Temp. | 12 | >95 | [2] |
| 4 | 2,4-Dichlorobenzenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0°C to RT | 4 | 85-95 | [2] |
| 5 | Aryl sulfonyl chlorides | Aryl primary amines | Pyridine | - | 0-25°C | - | up to 100 | [5] |
Experimental Protocols
Two primary protocols are presented below, one using an organic base in an anhydrous organic solvent and the other employing an aqueous alkaline medium. The choice of protocol may depend on the specific properties of the primary amine and the desired reaction conditions.
Protocol 1: Reaction in Anhydrous Dichloromethane with an Organic Base
This protocol is suitable for a wide range of primary amines and is based on the general Schotten-Baumann reaction conditions.[2]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: To the solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly, add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Protocol 2: Reaction in Aqueous Alkaline Medium
This protocol is particularly useful when the primary amine is water-soluble or when avoiding organic solvents is desired.[3][4]
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Concentrated HCl
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flask or beaker, dissolve the primary amine (1.0 - 1.2 eq) in a 10% aqueous sodium carbonate solution.
-
Addition of Sulfonyl Chloride: While stirring vigorously at room temperature, add this compound (1.0 eq) portion-wise.
-
Reaction: Continue to stir the reaction mixture at room temperature for 4-5 hours. Monitor the reaction by TLC (a sample can be worked up by extracting with an organic solvent).
-
Precipitation: Upon completion of the reaction, carefully acidify the mixture to pH 2 using concentrated HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with distilled water and allow it to air-dry to yield the N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualizing the Workflow and Reaction
The following diagrams illustrate the general experimental workflow and the chemical reaction.
Caption: General workflow for the synthesis of sulfonamides.
Caption: General reaction for sulfonamide synthesis.
Safety Precautions
-
This compound is moisture-sensitive and may react violently with water.[6] Handle it in a dry environment, such as a glove box or under an inert atmosphere.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic solvents like dichloromethane are volatile and flammable. Avoid open flames and ensure proper ventilation.
-
Bases such as pyridine and triethylamine are corrosive and have strong odors. Handle with care.
-
Concentrated acids like HCl are highly corrosive. Add them slowly and carefully during the work-up procedure.
References
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of N-substituted 2,3-dihydro-1,4-benzodioxine-6-sulfonamides. The protocol is based on the reaction of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride with various primary and secondary amines. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities.
General Reaction Scheme
The synthesis involves the reaction of this compound with a suitable amine in the presence of a base. The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the corresponding sulfonamide and hydrochloric acid, which is neutralized by the base.
Caption: General reaction for the synthesis of sulfonamides.
Experimental Protocol
This protocol details the synthesis of N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides.
Materials:
-
Various aryl amines (2a-e)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydrobenzo[1][2]dioxine-6-sulfonyl chloride (1.0 eq) in dichloromethane.
-
Addition of Amine: To the solution, add the respective aryl amine (1.1 eq).
-
Addition of Base: Add pyridine (1.5 eq) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the mixture with a 10% aqueous HCl solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamide.
Experimental Workflow:
Caption: Step-by-step workflow for sulfonamide synthesis.
Data Summary
The following table summarizes the yield and melting point for a representative synthesized N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamide.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| N-phenyl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamide | C₁₄H₁₃NO₄S | 85 | 138-140 |
Spectroscopic Data for N-phenyl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamide:
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.35-7.25 (m, 5H), 7.15 (s, 1H), 6.90 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.30 (s, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 144.2, 143.8, 137.5, 129.3, 125.1, 122.0, 121.8, 117.8, 117.5, 64.5, 64.3 |
| IR (KBr), ν (cm⁻¹) | 3250 (N-H), 1330, 1160 (SO₂) |
| MS (EI), m/z | 291 [M]⁺ |
Further Derivatization
The synthesized N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides can be further functionalized. For example, N-alkylation can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a strong base like lithium hydride in DMF.[3]
Logical Relationship for Derivatization:
Caption: Pathway for further functionalization of the synthesized sulfonamides.
References
Application Notes and Protocols: The Utility of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride as a versatile building block in medicinal chemistry. This reagent is instrumental in the synthesis of a variety of sulfonamide derivatives that exhibit a range of biological activities, making it a valuable tool in drug discovery and development.
Application Notes
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents. Its incorporation into molecules can significantly influence their pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate for introducing this scaffold, leading to the formation of sulfonamides, a critical class of compounds with a broad spectrum of therapeutic applications.
Key Therapeutic Areas:
Sulfonamide derivatives incorporating the 2,3-dihydro-1,4-benzodioxine core have demonstrated potential in several therapeutic areas:
-
Enzyme Inhibition: These compounds have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).[1] Inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease, while lipoxygenase inhibitors are explored for their anti-inflammatory potential.
-
Antimicrobial Activity: Certain N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamide derivatives have shown promising antimicrobial and antifungal activities.[1]
-
Cardiovascular Applications: The sulfonamide functional group is present in various cardiovascular drugs, and derivatives of 1,4-benzodioxane have been explored for their effects on the cardiovascular system.[3]
The synthesis of these derivatives is typically achieved through the reaction of this compound with a primary or secondary amine, a robust and well-established synthetic transformation.
Experimental Protocols
This section details the methodologies for the synthesis of the parent 2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its N-substituted derivatives.
Protocol 1: Synthesis of 1,4-Benzodioxan-6-sulfonyl chloride
This protocol is adapted from a patented procedure for the synthesis of the title sulfonyl chloride.[4]
Materials:
-
1,4-Benzodioxan
-
Sulfur trioxide-N,N-dimethylformamide complex
-
1,2-Dichloroethane
-
Thionyl chloride
-
Toluene
-
Water
Procedure:
-
Under a nitrogen purge in a suitable reaction flask, a slurry of sulfur trioxide-N,N-dimethylformamide complex (60 mmoles) in 1,2-dichloroethane (20 ml) is prepared.
-
To the stirred slurry at room temperature, 1,4-benzodioxan (50 mmoles) is added dropwise.
-
The reaction mixture is then slowly heated to 80°C, at which point the slurry becomes a solution.
-
The reaction is stirred at 80°C for one hour.
-
After cooling to room temperature, thionyl chloride (60 mmoles) is added dropwise.
-
The mixture is heated to 80°C for one hour.
-
The reaction mixture is allowed to cool to room temperature, and water (100 ml) is added to the resulting slurry.
-
The aqueous layer is extracted with toluene (2 x 50 ml).
-
The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under vacuum to yield 1,4-benzodioxan-6-sulfonyl chloride.
Protocol 2: General Synthesis of N-Aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides
This protocol describes the reaction of 2,3-dihydrobenzo[1][2]dioxine-6-sulfonyl chloride with various aryl amines.[1]
Materials:
-
Appropriate aryl amine (1.0 eq)
-
Pyridine (as solvent and base)
-
Ice bath
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aryl amine (1.0 eq) in pyridine.
-
Cool the solution in an ice bath with constant stirring.
-
To this cooled solution, add 2,3-dihydrobenzo[1][2]dioxine-6-sulfonyl chloride (1.0 eq) portion-wise over 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 5-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and 10% HCl.
-
The solid precipitate that forms is collected by filtration.
-
Wash the solid product thoroughly with distilled water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamide.
Data Presentation
Table 1: Biological Activity of Synthesized N-Aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides
| Compound | Aryl Substituent | AChE Inhibition | BChE Inhibition | LOX Inhibition | Antimicrobial Activity |
| 3a | Phenyl | Moderate | Moderate | Good | - |
| 3b | 4-Methylphenyl | Moderate | Moderate | Good | Proficient |
| 3c | 4-Methoxyphenyl | Moderate | Moderate | Good | - |
| 3d | 4-Chlorophenyl | Moderate | Moderate | Good | - |
| 3e | 4-Nitrophenyl | Moderate | Moderate | Good | - |
Data summarized from[1]. Specific IC50 values were not provided in the abstract; the activity was described qualitatively.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation and evaluation of N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides.
Logical Relationship of Components
References
Application Notes and Protocols for the Synthesis of Anti-Diabetic Agents Using 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potential anti-diabetic agents utilizing 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride as a key intermediate. The methodologies described herein focus on the synthesis of sulfonamide derivatives that have shown promise as α-glucosidase inhibitors, a class of drugs used in the management of type 2 diabetes.
Introduction
2,3-Dihydro-1,4-benzodioxine is a privileged scaffold in medicinal chemistry, and its derivatives have exhibited a wide range of biological activities. In the context of diabetes, sulfonamide derivatives incorporating this moiety have been identified as potent inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help to control postprandial hyperglycemia. The synthetic schemes outlined below utilize this compound as a versatile starting material for the generation of a library of potential anti-diabetic compounds.
Data Presentation
The following table summarizes the α-glucosidase inhibitory activity of exemplary synthesized compounds, providing a clear comparison of their potency.
| Compound ID | Structure | IC50 (µM) vs. α-Glucosidase | Reference Compound (Acarbose) IC50 (µM) |
| 7i | 2-[ (2,3-dihydro-1,4-benzodioxin-6-yl) (phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide | 86.31 ± 0.11 | 37.38 ± 0.12[1][2] |
| 7k | 2-[ (2,3-dihydro-1,4-benzodioxin-6-yl) (phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)acetamide | 81.12 ± 0.13 | 37.38 ± 0.12[1][2] |
| 5i | N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 74.52 ± 0.07 | 38.25 ± 0.12 |
| 5f | N-(pentan-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 83.52 ± 0.08 | 38.25 ± 0.12 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the synthesis of the key starting material from 1,4-benzodioxan.
Materials:
-
1,4-benzodioxan
-
Sulfur trioxide-N,N-dimethylformamide (SO3-DMF) complex
-
1,2-dichloroethane
-
Thionyl chloride (SOCl2)
-
Water
-
Magnesium sulfate (MgSO4)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel, etc.)
Procedure:
-
Under a nitrogen purge, add sulfur trioxide-N,N-dimethylformamide complex (60 mmoles) and 1,2-dichloroethane (20 ml) to a 250 ml three-necked flask.
-
Stir the resulting slurry at room temperature.
-
Add 1,4-benzodioxan (50 mmoles) dropwise to the slurry.
-
Slowly heat the slurry to 80°C. The slurry will become more of a solution at this temperature.
-
Maintain the reaction at 80°C for approximately 8 hours.
-
Cool the reaction mixture to room temperature and allow it to stir overnight.
-
Add thionyl chloride (60 mmoles) dropwise to the reaction mixture.
-
Slowly heat the mixture to 74°C and maintain this temperature for 4.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add water (100 ml) and separate the organic layer.
-
Extract the aqueous layer with 1,2-dichloroethane (3 x 25 ml).
-
Combine the organic layers, wash with water (25 ml), and dry over magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound.
Protocol 2: General Synthesis of N-substituted 2,3-dihydro-1,4-benzodioxine-6-sulfonamides
This protocol outlines the reaction of the sulfonyl chloride with various amines to produce the corresponding sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Pyridine (dry)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in dry pyridine.
-
Add the desired amine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-substituted 2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Protocol 3: Synthesis of 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)(arylsulfonyl)amino]-N-(substituted-phenyl)acetamides
This protocol details a multi-step synthesis starting from 2,3-dihydro-1,4-benzodioxin-6-amine, which can be an alternative route to access a diverse range of derivatives.
Step 1: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
-
React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an aqueous basic medium with controlled pH.[1][2]
Step 2: Synthesis of 2-bromo-N-(substituted-phenyl)acetamides
-
Synthesize a series of 2-bromo-N-(substituted-phenyl)acetamides from the corresponding anilines and bromoacetyl bromide.
Step 3: Synthesis of the final compounds
-
Treat the N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide from Step 1 with the various 2-bromo-N-(substituted-phenyl)acetamides in a polar aprotic solvent such as DMF, using a base like lithium hydride (LiH) as an activator.[1][2]
-
Purify the resulting compounds using appropriate chromatographic techniques.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for anti-diabetic agents.
Caption: Mechanism of α-glucosidase inhibition.
Caption: General mechanism of sulfonylureas.
References
Application Notes and Protocols for the Preparation of Potential PARP1 Inhibitors Utilizing "2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] The core principle behind the efficacy of PARP1 inhibitors is synthetic lethality, where the combination of two otherwise non-lethal defects (in this case, inhibition of BER and deficient homologous recombination) leads to cell death.
The 2,3-dihydro-1,4-benzodioxine scaffold has been identified as a promising starting point for the development of novel PARP1 inhibitors. Research has demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide exhibit inhibitory activity against PARP1.[1] This document outlines the proposed synthesis and evaluation of a novel series of potential PARP1 inhibitors based on a "2,3-Dihydro-1,4-benzodioxine-6-sulfonamide" core. This application note provides detailed protocols for the synthesis of these compounds, leveraging the reactivity of "2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride" with a variety of primary and secondary amines. While the direct PARP1 inhibitory activity of this specific sulfonamide series is yet to be extensively reported, the established importance of the benzodioxine moiety in PARP1 inhibition suggests this is a valuable avenue for investigation.
Signaling Pathway and Experimental Rationale
PARP1 plays a critical role in the cellular response to DNA damage. Upon detection of a single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
The proposed experimental workflow is designed to synthesize a library of novel 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives and subsequently evaluate their potential as PARP1 inhibitors.
References
Application Notes: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamides for Potential Proton Pump Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders. They act by irreversibly inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells. A related class of drugs, potassium-competitive acid blockers (P-CABs), reversibly inhibit the proton pump. The exploration of novel molecular scaffolds is a continuous effort in the quest for next-generation acid suppressants with improved pharmacological profiles.
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its incorporation into a sulfonamide structure presents an intriguing avenue for the development of novel therapeutic agents. While a direct synthetic route to a commercially available proton pump inhibitor using 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is not prominently documented in publicly available literature, this reagent serves as a critical building block for creating a library of sulfonamide derivatives. These derivatives can then be screened for their potential inhibitory activity against the H+/K+ ATPase.
These application notes provide a detailed protocol for the synthesis of N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamides, a class of compounds with the potential for development as proton pump inhibitors or for other therapeutic applications.
General Synthetic Scheme
The synthesis of N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A base is typically used to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocols
The following are general protocols for the synthesis of N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamides. These can be adapted for various primary and secondary amines.
Protocol 1: General Synthesis of N-Aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamides
Materials:
-
This compound
-
Substituted aryl amine (e.g., aniline, p-toluidine)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired aryl amine (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of various N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamides based on literature for analogous reactions. Actual yields may vary depending on the specific amine and reaction conditions.
| Amine Reactant | Product | Typical Yield (%) |
| Aniline | N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | 85-95 |
| 4-Methylaniline | N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | 80-90 |
| 4-Chloroaniline | N-(4-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | 82-92 |
| Benzylamine | N-benzyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | 75-85 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamides.
Signaling Pathway: Proton Pump Inhibition
The therapeutic target for these compounds would be the H+/K+ ATPase in gastric parietal cells. The following diagram illustrates the mechanism of action of both irreversible PPIs and reversible P-CABs.
Caption: Mechanism of gastric acid secretion and inhibition by proton pump modulators.
Conclusion
The synthetic protocols outlined provide a robust framework for the generation of a diverse library of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives. While the direct application of this compound in the synthesis of currently marketed proton pump inhibitors is not established, the resulting sulfonamides are valuable candidates for screening campaigns aimed at discovering novel H+/K+ ATPase inhibitors. Further structure-activity relationship (SAR) studies on this scaffold could lead to the identification of potent and selective modulators of the gastric proton pump.
Application Notes and Protocols: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is a key chemical intermediate employed in the synthesis of a diverse range of biologically active sulfonamide derivatives. The inherent structural features of the 1,4-benzodioxane moiety, coupled with the reactive sulfonyl chloride group, make it an attractive scaffold for medicinal chemists. This building block has been instrumental in the development of compounds targeting a variety of enzymes and biological pathways, demonstrating potential therapeutic applications in areas such as neurodegenerative diseases, diabetes, and inflammation.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules. It includes information on the synthesis of the sulfonyl chloride itself, its reaction with various amines to form sulfonamides, and the biological activities of the resulting compounds.
Synthesis of this compound
A common route for the preparation of this compound involves the chlorosulfonation of 1,4-benzodioxane.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Benzodioxane
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,4-benzodioxane in anhydrous dichloromethane and cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure sulfonyl chloride.
Application in the Synthesis of Bioactive Sulfonamides
This compound readily reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamides. This reaction is a cornerstone for creating libraries of diverse compounds for biological screening.
General Experimental Protocol: Synthesis of N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine (aryl, alkyl, or heterocyclic)
-
Base (e.g., pyridine, triethylamine, or aqueous sodium carbonate)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine (1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Add the base (1.5 equivalents) to the solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.
-
Slowly add the sulfonyl chloride solution to the amine solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Bioactive Molecules and their Applications
Sulfonamides derived from this compound have shown inhibitory activity against several key enzymes, suggesting their potential as therapeutic agents.
Enzyme Inhibition
Derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide have been investigated for their inhibitory effects on the following enzymes:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.
-
Butyrylcholinesterase (BChE): Similar to AChE, BChE inhibition is also a target for Alzheimer's disease treatment.
-
Lipoxygenase (LOX): LOX enzymes are involved in the inflammatory response, and their inhibition is a target for anti-inflammatory drugs.[1]
-
α-Glucosidase: Inhibition of this enzyme in the digestive tract slows down carbohydrate digestion and is a therapeutic approach for managing type 2 diabetes.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activities of some representative sulfonamides with a 2,3-dihydro-1,4-benzodioxine core. Note: Specific IC50 values for derivatives of this compound from the primary literature were not fully accessible. The data presented here is from closely related analogs to demonstrate the potential bioactivity.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| N-Aryl-2,3-dihydrobenzo[2][3]dioxine-6-sulfonamides | Acetylcholinesterase (AChE) | Moderate Activity Reported | [1] |
| N-Aryl-2,3-dihydrobenzo[2][3]dioxine-6-sulfonamides | Butyrylcholinesterase (BChE) | Moderate Activity Reported | [1] |
| N-Aryl-2,3-dihydrobenzo[2][3]dioxine-6-sulfonamides | Lipoxygenase (LOX) | Good Activity Reported | [1] |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(aryl)acetamides | α-Glucosidase | 21.4 ± 0.1 - 158.2 ± 0.5 | [4][5] |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(aryl)acetamides | Acetylcholinesterase (AChE) | 45.3 ± 0.2 - 182.4 ± 0.6 | [4][5] |
Signaling Pathways and Mechanisms of Action
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE prevents the breakdown of acetylcholine (ACh) in the synaptic cleft, leading to increased stimulation of postsynaptic cholinergic receptors. This enhanced cholinergic signaling is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[6][7]
α-Glucosidase Inhibition
α-Glucosidase inhibitors act locally in the small intestine to competitively inhibit the enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[3] This delays carbohydrate absorption and reduces the postprandial glucose spike, which is a key aspect of managing type 2 diabetes.
Lipoxygenase (LOX) Inhibition
Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes.[2] By inhibiting LOX, sulfonamide derivatives can reduce the synthesis of these inflammatory molecules, thereby exerting anti-inflammatory effects.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel sulfonamides with a wide spectrum of biological activities. The straightforward and efficient synthesis of a diverse library of derivatives makes it an important tool in drug discovery and development. The demonstrated inhibitory activity against key enzymes such as acetylcholinesterase, α-glucosidase, and lipoxygenase highlights the potential of these compounds as leads for new therapeutic agents. Further investigation into the structure-activity relationships of these sulfonamides will be crucial for optimizing their potency and selectivity for various biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Alpha glucosidase inhibitor | Diabetes UK [diabetes.org.uk]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Coupling of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride with Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamides through the coupling of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with a variety of anilines and related amino compounds.
Introduction
The 2,3-dihydro-1,4-benzodioxine sulfonamide moiety is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The synthesis of this class of compounds is typically achieved by the coupling of this compound with primary or secondary anilines. The reaction conditions for this sulfonamide bond formation can be varied to accommodate the reactivity of the specific aniline derivative. Generally, the reaction proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and temperature is also critical for achieving optimal yields and purity.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported and analogous reaction conditions for the coupling of this compound with anilines and other amino compounds, providing a comparative overview of different synthetic approaches.
| Amine Reactant | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Various Aryl Amines | Pyridine | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Aniline Derivative | Not Specified | Not Specified | Not Specified | Not Specified | 95% | [2] |
| 5-Phenyl-1H-pyrrole-3-carbaldehyde | Sodium Hydride / 15-crown-5 | Not Specified | Not Specified | Not Specified | 70% | [3] |
| 4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde | Sodium Hydride / 15-crown-5 | Not Specified | Not Specified | Not Specified | ~100% | [4][5] |
| Analogous Reaction: 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride | 10% aq. Na₂CO₃ | Water | Room Temp. | 4-5 h | 80% | [6][7] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the coupling of this compound with anilines.
Protocol 1: General Procedure for Coupling with Substituted Anilines using a Mild Base
This protocol is adapted from analogous reactions and is suitable for a wide range of substituted anilines.
Materials:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Pyridine or 10% aqueous sodium carbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the chosen organic solvent (e.g., DCM or THF).
-
Add the base (e.g., pyridine, 2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Coupling with Less Nucleophilic Amines using a Strong Base
This protocol is based on the reaction with pyrrole derivatives and is suitable for less reactive anilines.[3][5]
Materials:
-
This compound
-
Aniline or heterocyclic amine (1.0 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
15-crown-5 (catalytic amount, optional but recommended for enhancing solubility of sodium salts)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aniline or heterocyclic amine (1.0 equivalent) and dissolve in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 equivalents) as a solution in the anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the coupling reaction.
Caption: General workflow for the synthesis of N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. US7795297B2 - Indole compounds, method of preparing them and uses thereof - Google Patents [patents.google.com]
- 3. EP2336107B1 - Proton pump inhibitors - Google Patents [patents.google.com]
- 4. EP1803709A1 - Proton pump inhibitors - Google Patents [patents.google.com]
- 5. US8048909B2 - Proton pump inhibitors - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is a versatile building block in medicinal chemistry and drug discovery. The incorporation of the 2,3-dihydro-1,4-benzodioxine moiety can influence the pharmacological properties of a molecule by interacting with various biological receptors and enzymes.[1] Solid-phase organic synthesis (SPOS) offers a streamlined and efficient approach for the rapid generation of compound libraries, simplifying purification and handling compared to traditional solution-phase methods.[2][3] This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of sulfonamide libraries, a class of compounds with a wide range of biological activities.[4][5]
Core Applications in Solid-Phase Synthesis
The primary application of this compound in SPOS is the synthesis of diverse sulfonamide libraries. This is achieved by reacting the sulfonyl chloride with a variety of resin-bound primary or secondary amines. The solid-phase methodology allows for the efficient construction of a matrix of compounds by varying the amine building blocks, making it an ideal strategy for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
This section outlines a general yet detailed protocol for the solid-phase synthesis of a library of N-substituted-2,3-dihydro-1,4-benzodioxine-6-sulfonamides. The protocol is divided into four main stages: Resin Selection and Amine Loading, Sulfonylation, Cleavage, and Characterization.
Stage 1: Resin Selection and Amine Loading
The choice of resin is critical for a successful solid-phase synthesis. For the synthesis of sulfonamides, resins that allow for the attachment of primary or secondary amines are required. Common choices include 2-chlorotrityl chloride (2-CTC) resin, Wang resin, or Rink Amide resin.[2] The following protocol details the loading of an amine onto 2-CTC resin.
Protocol: Loading of a Primary Amine onto 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g substitution) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Amine Solution Preparation: In a separate flask, dissolve the desired primary amine (4.8 mmol, 3 equivalents relative to resin substitution) in anhydrous DCM (10 mL).
-
Coupling: Drain the DCM from the swollen resin and add the amine solution. Add diisopropylethylamine (DIEA, 1.68 mL, 9.6 mmol, 6 equivalents) to the resin slurry.
-
Reaction: Shake the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) and shake for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.
Stage 2: Sulfonylation with this compound
Once the amine is loaded onto the solid support, the key sulfonylation reaction is performed.
Protocol: On-Resin Sulfonylation
-
Resin Swelling: Swell the amine-loaded resin (from Stage 1) in anhydrous DCM (10 mL) for 30 minutes.
-
Sulfonyl Chloride Solution: In a separate flask, dissolve this compound (1.12 g, 4.8 mmol, 3 equivalents) in anhydrous DCM (10 mL).
-
Reaction: Drain the DCM from the swollen resin and add the sulfonyl chloride solution. Add a non-nucleophilic base such as DIEA (1.68 mL, 9.6 mmol, 6 equivalents) or 2,4,6-collidine.
-
Monitoring: Shake the reaction mixture at room temperature. The reaction progress can be monitored by a qualitative ninhydrin test to check for the disappearance of the free amine. The reaction is typically complete within 12-24 hours.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DCM (5 x 10 mL) and DMF (5 x 10 mL) to remove excess reagents and by-products.
-
Drying: Dry the resin under high vacuum.
Stage 3: Cleavage of the Sulfonamide from the Solid Support
The final step is the cleavage of the synthesized sulfonamide from the resin. The cleavage conditions depend on the type of resin used. For the acid-labile 2-CTC resin, a mild acidic cocktail is employed.
Protocol: Cleavage from 2-CTC Resin
-
Resin Treatment: To the dried resin-bound sulfonamide, add a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5 v/v/v, 10 mL).
-
Cleavage Reaction: Gently shake the suspension at room temperature for 1-2 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Resin Washing: Wash the resin with a small volume of the cleavage cocktail (2 x 2 mL) and combine the filtrates.
-
Solvent Evaporation: Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.
-
Precipitation: Precipitate the crude sulfonamide by adding cold diethyl ether.
-
Isolation: Collect the precipitated product by centrifugation or filtration and wash with cold diethyl ether.
-
Drying: Dry the final product under vacuum.
Stage 4: Characterization
The purity and identity of the synthesized sulfonamides should be confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): For purification of the crude product if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final compound.
Data Presentation
The following table provides a hypothetical example of the quantitative data that should be collected during the synthesis of a small library of sulfonamides using the described protocol.
| Amine Building Block | Resin Loading (mmol/g) | Crude Yield (mg) | Purity by LC-MS (%) |
| Benzylamine | 1.45 | 45 | 92 |
| 4-Methoxybenzylamine | 1.42 | 49 | 95 |
| Cyclohexylamine | 1.51 | 42 | 89 |
| Piperidine | 1.48 | 47 | 91 |
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of sulfonamides.
Logical Relationship of Key Steps
Caption: Key stages in the solid-phase synthesis of sulfonamides.
References
Application Notes and Protocols: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride as a valuable fragment in fragment-based drug discovery (FBDD). The document outlines its role as a privileged scaffold, protocols for its elaboration into potent inhibitors, and its application in targeting various signaling pathways.
Introduction to 2,3-Dihydro-1,4-benzodioxine as a Privileged Fragment
The 2,3-dihydro-1,4-benzodioxin moiety is recognized as a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can effectively present substituents for interaction with biological targets. This scaffold is found in a variety of approved drugs and clinical candidates, highlighting its favorable ADME (absorption, distribution, metabolism, and excretion) properties and low toxicity.
In the context of FBDD, the sulfonyl chloride derivative, this compound, serves as an excellent starting point for hit-to-lead campaigns. The reactive sulfonyl chloride group offers a straightforward handle for synthetic elaboration, allowing for the rapid generation of a library of analogs to explore the structure-activity relationship (SAR).
Experimental Workflow for FBDD using this compound
The following diagram illustrates a typical FBDD workflow starting with the screening of a fragment library containing this compound or its sulfonamide analog.
Data Presentation: Inhibitory Activities of 2,3-Dihydro-1,4-benzodioxine Derivatives
Derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold have demonstrated inhibitory activity against several important biological targets. The following tables summarize key quantitative data from published studies.
Table 1: PARP1 Inhibition
| Compound ID | Modification from Scaffold | IC50 (µM) |
| 4 | 5-carboxamide | 5.8 |
| 49 | Elaborated 5-carboxamide | 0.082 |
Table 2: α-Glucosidase Inhibition
| Compound ID | Modification from Scaffold | IC50 (µM) |
| 7i | N-substituted sulfonamide | 86.31 ± 0.11 |
| 7k | N-substituted sulfonamide | 81.12 ± 0.13 |
| Acarbose (Ref) | - | 37.38 ± 0.12 |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes the reaction of this compound with a primary or secondary amine to generate a library of sulfonamide derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (as a base, 2.0 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.1 equivalents) to the solution.
-
Add the base (e.g., TEA, 2.0 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide derivative.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized sulfonamide derivatives against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Synthesized inhibitor compounds
-
Sodium phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the inhibitor compounds in Dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of the inhibitor solution at various concentrations, and 20 µL of the α-glucosidase enzyme solution.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Signaling Pathway Visualizations
PARP1 Signaling in DNA Damage Response
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[1] Inhibition of PARP1 in cancer cells with deficient homologous recombination (e.g., BRCA mutations) leads to synthetic lethality.
Acetylcholinesterase in Synaptic Transmission
Acetylcholinesterase (AChE) is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[2][3] Inhibitors of AChE are used to treat conditions like Alzheimer's disease and myasthenia gravis by increasing the levels of ACh in the synaptic cleft.[4]
α-Glucosidase in Carbohydrate Metabolism
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream.[5] Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy in the management of type 2 diabetes.[6][7]
Conclusion
This compound is a versatile and valuable fragment for FBDD campaigns. Its privileged structural features, combined with the reactive sulfonyl chloride handle, facilitate the efficient discovery and optimization of novel inhibitors for a range of therapeutic targets. The provided protocols and pathway diagrams serve as a guide for researchers to leverage this fragment in their drug discovery efforts.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Alpha glucosidase: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Optimizing reaction yield for "2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride" sulfonylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of 2,3-dihydro-1,4-benzodioxine to produce 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, work-up, and purification of this compound.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, anhydrous chlorosulfonic acid. 2. Gradually increase the reaction temperature and monitor progress by TLC or HPLC.[1] 3. Extend the reaction time, monitoring for the consumption of starting material. |
| Formation of a Water-Soluble Product Instead of an Oily/Solid Precipitate | 1. Excessive hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[2] 2. Insufficient amount of sulfonating agent. | 1. Ensure strict anhydrous conditions throughout the reaction and work-up.[2] Quench the reaction mixture by pouring it onto crushed ice to minimize hydrolysis.[1] 2. Use a larger excess of the sulfonating agent. |
| Product is a Dark, Tarry, or Polymeric Material | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. 3. Vigorous, uncontrolled reaction. | 1. Maintain the recommended reaction temperature and ensure even heating. 2. Purify the 2,3-dihydro-1,4-benzodioxine starting material before use. 3. Add the sulfonating agent slowly and with efficient stirring to control the exothermic reaction. |
| Difficulties in Isolating the Product from the Aqueous Layer | 1. The product may be partially soluble in the aqueous acidic solution. 2. The product has not fully precipitated. | 1. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Cool the quenched reaction mixture in an ice bath for an extended period to encourage precipitation. |
| Product Contaminated with Sulfonic Acid | Hydrolysis of the sulfonyl chloride during work-up.[2] | 1. Minimize contact with water during the work-up. 2. Wash the crude product with cold, dilute sodium bicarbonate solution if the sulfonyl chloride is not readily hydrolyzed.[3] 3. For aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can sometimes yield a high-purity product. |
| Product Decomposes During Purification | Thermal instability of the sulfonyl chloride. | 1. Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. 2. If distillation is attempted, perform it under high vacuum and at the lowest possible temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the sulfonylation of 2,3-dihydro-1,4-benzodioxine?
A1: The direct chlorosulfonation using chlorosulfonic acid is a widely employed method for introducing a sulfonyl chloride group onto aromatic rings and is applicable to 2,3-dihydro-1,4-benzodioxine.[4] This electrophilic aromatic substitution reaction typically involves the careful addition of the aromatic compound to an excess of cold chlorosulfonic acid, followed by controlled heating to complete the reaction.[1]
Q2: What are the critical safety precautions to take during this reaction?
A2: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, producing toxic fumes of hydrogen chloride and sulfuric acid.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure all glassware is dry to prevent violent reactions.
Q3: My reaction yield is consistently low. What are the key parameters to optimize?
A3: To optimize the yield, consider the following parameters:
-
Reagent Purity: Use freshly opened or distilled chlorosulfonic acid.
-
Stoichiometry: An excess of chlorosulfonic acid is generally used to drive the reaction to completion.
-
Temperature Control: The initial addition should be done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction, followed by a period of heating (e.g., 60-80 °C) to ensure complete conversion. The optimal temperature profile should be determined empirically.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Q4: How can I effectively remove the primary byproduct, 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid?
A4: The sulfonic acid byproduct is more water-soluble than the desired sulfonyl chloride.[2] During the work-up, when the reaction mixture is quenched with ice water, the sulfonyl chloride often precipitates as a solid. This solid can be collected by filtration and washed with cold water to remove the more soluble sulfonic acid.[1] If the product is extracted with an organic solvent, washing the organic layer with brine can also help remove residual sulfonic acid. For less reactive aryl sulfonyl chlorides, a careful wash with a cold, dilute solution of sodium bicarbonate can neutralize and remove the sulfonic acid.[3]
Q5: What is the expected regioselectivity of the sulfonylation of 2,3-dihydro-1,4-benzodioxine?
A5: The dioxine portion of the molecule is an ortho-, para-directing group due to the electron-donating nature of the oxygen atoms. Therefore, the sulfonylation is expected to occur primarily at the 6-position (para to one of the oxygens and meta to the other), which is sterically more accessible than the 5-position.
Experimental Protocol: Chlorosulfonation of 2,3-Dihydro-1,4-benzodioxine
This protocol is a general guideline and may require optimization.
Materials:
-
2,3-Dihydro-1,4-benzodioxine
-
Chlorosulfonic acid (freshly opened or distilled)
-
Dichloromethane (or another suitable solvent for extraction)
-
Crushed ice
-
Saturated sodium bicarbonate solution (cold)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4-5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2,3-dihydro-1,4-benzodioxine (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes.
-
Gradually warm the mixture to room temperature and then heat to 60-70 °C for 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.[1]
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring.[1]
-
A precipitate of the crude sulfonyl chloride should form. If it oils out, continue stirring and cooling to induce solidification.
-
Collect the solid product by vacuum filtration and wash it with copious amounts of cold water.
-
For further purification, dissolve the crude product in a suitable organic solvent like dichloromethane, wash with cold dilute sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Common side products in reactions of "2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride. The information is designed to help you anticipate and resolve common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when using this compound in reactions with nucleophiles?
A1: The most prevalent side product is 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid. This results from the hydrolysis of the sulfonyl chloride, which is highly reactive towards water. Even trace amounts of moisture in the reaction setup, solvents, or reagents can lead to its formation.
Q2: When reacting this compound with primary amines, I observe a second, less polar spot on my TLC that is not my desired sulfonamide. What could this be?
A2: With primary amines, there is a possibility of forming a double-sulfonated product, a disulfonimide (R-SO₂-NH-SO₂-R). This can occur if the reaction conditions are too harsh or if there is an excess of the sulfonyl chloride relative to the amine. The resulting sulfonamide's N-H bond is acidic and can be deprotonated, leading to a second reaction with another molecule of the sulfonyl chloride.
Q3: Can the 2,3-dihydro-1,4-benzodioxine ring system itself react under the conditions used for sulfonamide formation?
A3: The 2,3-dihydro-1,4-benzodioxine ring is generally stable under standard sulfonylation conditions.[1][2][3] However, under strongly acidic or basic conditions, or at elevated temperatures, degradation of the ring could potentially occur, though this is not a commonly reported side reaction for sulfonamide synthesis.
Q4: I am performing a reaction in an aqueous-organic biphasic system. What side products should I be aware of?
A4: In biphasic systems containing water, the primary side product will be the hydrolysis product, 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid. The competition between the desired nucleophile (e.g., an amine) and water for the sulfonyl chloride is a key factor.[4][5] The pH of the aqueous layer can significantly influence the outcome; at high pH, the rate of hydrolysis by hydroxide ions increases.[5][6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide and Presence of a Major Polar Impurity
Symptoms:
-
TLC analysis shows a significant amount of a baseline or very polar spot.
-
The isolated yield of the sulfonamide is lower than expected.
-
The crude NMR spectrum shows broad peaks characteristic of a sulfonic acid.
Possible Cause:
-
Hydrolysis of this compound due to the presence of water.
Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use freshly distilled or anhydrous solvents.
-
Dry all reagents (e.g., the amine nucleophile, base) before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reaction Temperature:
-
Lowering the reaction temperature (e.g., to 0 °C) can often decrease the rate of hydrolysis more significantly than the rate of the desired sulfonylation, thus improving the yield of the sulfonamide.[4]
-
-
Control the Order of Addition:
-
Slowly add the this compound to a solution of the amine and a non-nucleophilic base. This ensures the amine is readily available to react, outcompeting residual water.[4]
-
Issue 2: Formation of a Disulfonimide Byproduct with Primary Amines
Symptoms:
-
Mass spectrometry of the crude product shows a peak corresponding to the mass of the disulfonimide.
-
TLC shows a byproduct that is typically less polar than the desired primary sulfonamide.
Possible Cause:
-
Over-reaction of the primary sulfonamide product with a second molecule of the sulfonyl chloride.
Solutions:
-
Stoichiometry Control:
-
Use a slight excess of the primary amine relative to the this compound (e.g., 1.1 to 1.2 equivalents of the amine).
-
-
Choice of Base:
-
Use a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the HCl produced during the reaction. Using a hindered base can sometimes disfavor the deprotonation of the initially formed sulfonamide.
-
-
Reaction Time and Temperature:
-
Monitor the reaction closely by TLC and stop it as soon as the starting sulfonyl chloride is consumed.
-
Avoid prolonged reaction times and high temperatures, which can promote the formation of the disulfonimide.
-
Summary of Common Side Products
| Side Product Name | Chemical Structure | Formation Conditions |
| 2,3-Dihydro-1,4-benzodioxine-6-sulfonic acid | Reaction with water (hydrolysis). Prevalent if non-anhydrous conditions are used.[6] | |
| N-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)sulfonamide (Disulfonimide) | Reaction with primary amines, especially with an excess of the sulfonyl chloride or under harsh conditions. |
Experimental Protocols
A general protocol for the synthesis of a sulfonamide from this compound is provided below. This can be adapted based on the specific nucleophile being used.
Synthesis of N-Alkyl/Aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
-
Monitoring and Work-up:
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving the title compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride and its derivatives.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product After Purification
-
Question: I am experiencing a significant loss of my this compound derivative during purification. What are the potential causes and how can I improve my yield?
-
Answer: Low recovery can stem from several factors. Firstly, the inherent instability of sulfonyl chlorides can lead to degradation during purification. They are particularly susceptible to hydrolysis. Secondly, the choice of purification method and the conditions used can greatly impact the yield.
Possible Causes and Solutions:
-
Hydrolysis: Sulfonyl chlorides can readily react with water to form the corresponding sulfonic acid, which is often highly water-soluble and will be lost during aqueous workups.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for both the reaction and the purification steps. When performing an aqueous workup, use cold water or brine and carry out the extraction quickly.
-
-
Inappropriate Purification Technique: The polarity of your specific derivative will dictate the most suitable purification method.
-
Solution: For non-polar derivatives, flash chromatography with a non-polar mobile phase like hexanes/ethyl acetate is often effective. For more polar derivatives, recrystallization from a suitable solvent system might be a better option to avoid prolonged contact with silica gel, which can sometimes promote degradation.
-
-
Product Adsorption: The product may be irreversibly adsorbed onto the stationary phase during column chromatography.
-
Solution: If you suspect this is the case, try a different stationary phase (e.g., alumina) or switch to recrystallization.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After purification, my final product is still contaminated with impurities. How can I identify and remove them?
-
Answer: The most common impurity is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride. Other possible impurities include unreacted starting materials or byproducts from the synthesis.
Common Impurities and Removal Strategies:
-
2,3-Dihydro-1,4-benzodioxine-6-sulfonic acid: This is the primary hydrolysis byproduct.
-
Identification: It is significantly more polar than the sulfonyl chloride and will have a much lower Rf value on a TLC plate. It can also be detected by techniques like LC-MS.
-
Removal: A simple aqueous wash of an organic solution of your product can often remove the water-soluble sulfonic acid. If this is not sufficient, flash chromatography with a gradient elution can effectively separate the less polar sulfonyl chloride from the polar sulfonic acid.
-
-
Unreacted Starting Materials: Depending on the synthetic route, these could be 2,3-dihydro-1,4-benzodioxine or the chlorosulfonating agent.
-
Removal: These can typically be removed by flash chromatography. Careful selection of the mobile phase polarity is key to achieving good separation.
-
-
Side-Reaction Products: The nature of these will depend on the specific reaction conditions.
-
Removal: A combination of aqueous workup and chromatography is usually effective. If the impurity is difficult to separate, recrystallization can be a powerful purification technique.
-
-
Issue 3: The Product is an Oil and Will Not Crystallize
-
Question: My purified this compound derivative is an oil and I cannot induce it to crystallize. What can I do?
-
Answer: The inability to crystallize can be due to the presence of impurities or the inherent properties of the molecule itself.
Solutions to Induce Crystallization:
-
Purity Check: Ensure the oil is of high purity. Even small amounts of impurities can inhibit crystallization. If necessary, re-purify by flash chromatography.
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures for recrystallization. Good starting points include toluene/hexanes, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Trituration: If crystallization fails, try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes remove residual impurities and promote solidification.
-
Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best general purification strategies for this compound derivatives?
-
A1: The two most common and effective methods are flash column chromatography and recrystallization. The choice between them depends on the scale of the reaction and the properties of the specific derivative. Flash chromatography is versatile and can separate a wider range of impurities, while recrystallization is excellent for obtaining highly pure crystalline material if a suitable solvent system can be found.
-
-
Q2: How can I monitor the purity of my compound during the purification process?
-
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification and to assess the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for assessing purity and confirming the structure of the final product.
-
-
Q3: My sulfonyl chloride derivative seems to be decomposing on the silica gel column. What can I do?
-
A3: Sulfonyl chlorides can be sensitive to the acidic nature of silica gel. If you observe streaking on TLC or significant product loss during column chromatography, consider the following:
-
Deactivate the Silica: You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Switch to Recrystallization: If possible, recrystallization avoids the use of a stationary phase altogether.
-
-
Data Presentation
Table 1: Comparison of Purification Strategies for Sulfonyl Chloride Derivatives
| Purification Method | Typical Solvents/Mobile Phases | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Flash Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | 50-90 | >95 | Good for separating mixtures with different polarities, applicable to a wide range of compounds. | Can be time-consuming, potential for product degradation on the stationary phase. |
| Recrystallization | Toluene/Hexanes, Ethanol/Water, Isopropanol | 60-95 | >98 | Can yield highly pure crystalline material, scalable. | Finding a suitable solvent system can be challenging, not effective for all compounds. |
| Aqueous Workup/Wash | Water, Saturated Sodium Bicarbonate | >90 (for the organic layer) | Variable (removes water-soluble impurities) | Simple and quick for removing polar impurities like sulfonic acids. | Can lead to hydrolysis of the sulfonyl chloride if not performed quickly and at low temperatures. |
Note: The yield and purity are dependent on the specific derivative and the initial purity of the crude material.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase (e.g., 9:1 hexanes/ethyl acetate).
-
Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for purification issues.
Caption: General workflow for purification.
Preventing hydrolysis of "2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride" during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during a reaction?
A1: The primary cause of degradation is hydrolysis. This compound is highly susceptible to nucleophilic attack by water. This reaction converts the sulfonyl chloride to the corresponding and often unreactive 2,3-Dihydro-1,4-benzodioxine-6-sulfonic acid, which can complicate purification and reduce the yield of your desired product. The material safety data sheet for this compound explicitly states that it "Reacts violently with water"[1][2], highlighting its extreme sensitivity to moisture.
Q2: How can I detect if hydrolysis has occurred in my reaction?
A2: Hydrolysis can be detected by monitoring the reaction mixture using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride. On a TLC plate, the sulfonic acid will typically have a much lower Rf value. HPLC analysis can quantify the presence of the sulfonic acid, and 1H NMR will show distinct peaks for the sulfonic acid, which will differ from the sulfonyl chloride.
Q3: What are the ideal storage conditions for this compound to prevent hydrolysis?
A3: To ensure the stability of this compound, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon)[3]. The container must be tightly sealed to prevent the ingress of atmospheric moisture.
Q4: Can I use protic solvents for my reaction with this compound?
A4: It is strongly recommended to avoid protic solvents such as water, methanol, and ethanol, as they can react with the sulfonyl chloride, leading to solvolysis (a reaction analogous to hydrolysis). If the use of a protic solvent is unavoidable, the reaction should be conducted at low temperatures, and the sulfonyl chloride should be added last and slowly to a mixture of the other reactants to favor the desired reaction over solvolysis.
Q5: Which bases are recommended for reactions involving this compound?
A5: Non-nucleophilic, anhydrous bases are recommended. Sterically hindered amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Anhydrous inorganic bases such as potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents like DMF. It is crucial to use the anhydrous grade of these bases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with starting material consumed. | Significant hydrolysis of the sulfonyl chloride. | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas. Use anhydrous solvents, either freshly distilled or from a commercial source packaged under an inert atmosphere. 2. Solvent Choice: Switch to a non-polar, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. 3. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow down the rate of hydrolysis. |
| Complex reaction mixture with a highly polar byproduct. | Formation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonic acid due to hydrolysis. | 1. Purification: The sulfonic acid can often be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during workup, as the sulfonic acid will form a water-soluble salt. 2. Reaction Monitoring: Use HPLC to monitor the reaction progress and the formation of the sulfonic acid byproduct. Optimize reaction time to maximize the formation of the desired product before significant hydrolysis occurs. |
| Inconsistent reaction outcomes. | Variable amounts of water in reagents or solvents. | 1. Standardize Procedures: Implement a strict protocol for drying glassware and handling anhydrous reagents and solvents. 2. Use of Drying Agents: Add molecular sieves (e.g., 4Å) to the reaction mixture to scavenge any trace amounts of water. |
Data Presentation
Table 1: Recommended Solvents and Bases to Minimize Hydrolysis
| Solvent Type | Recommended Solvents | Recommended Bases | Rationale |
| Aprotic, Non-polar | Dichloromethane (DCM), Toluene, Diethyl ether | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | These solvents do not participate in hydrolysis and have low water miscibility. The hindered amine bases are non-nucleophilic and effectively scavenge the HCl byproduct without promoting hydrolysis. |
| Aprotic, Polar | Anhydrous Tetrahydrofuran (THF), Anhydrous Acetonitrile (MeCN), Anhydrous N,N-Dimethylformamide (DMF) | Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3) | These solvents can dissolve a wider range of substrates. Anhydrous inorganic bases are suitable here. Caution is advised as these solvents are more hygroscopic. |
| Protic (Use with extreme caution) | Not generally recommended | Pyridine (can also act as a nucleophilic catalyst) | Use only if absolutely necessary for substrate solubility. The reaction must be performed at low temperatures with slow addition of the sulfonyl chloride. |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of an Amine with this compound under Anhydrous Conditions
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Reaction Setup: Assemble the glassware under a nitrogen atmosphere. To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC. Once the reaction is complete, proceed with the workup.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: Monitoring Hydrolysis by HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the aliquot with a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: The sulfonyl chloride will have a longer retention time than the more polar sulfonic acid hydrolysis product. The relative peak areas can be used to estimate the extent of hydrolysis.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving hydrolysis issues.
Caption: Competing reaction pathways for this compound.
References
- 1. This compound | CAS: 63758-12-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. CAS#:63758-12-3 | this compound | Chemsrc [chemsrc.com]
- 3. This compound china manufacture, CasNo.63758-12-3 Hangzhou ZeErRui Chemical Co., Ltd. China (Mainland) [zeerruichem.lookchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this reagent, particularly in the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound that I should be aware of during work-up?
A1: The most critical property of this compound is its high reactivity towards nucleophiles, especially water. It is reported to react violently with water, which has significant implications for the work-up procedure.[1] This reactivity is harnessed in the synthesis of sulfonamides through its reaction with primary or secondary amines.
Q2: What is the byproduct of the hydrolysis of this compound?
A2: The hydrolysis of this compound with water yields 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid and hydrochloric acid. The sulfonic acid is highly water-soluble and can typically be removed from the organic product through an aqueous wash during extraction.
Q3: How can I monitor the progress of my reaction with this compound?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot for the sulfonyl chloride starting material should be visible at the beginning of the reaction and should diminish over time as it is converted into the desired sulfonamide product. It is advisable to run a co-spot of the starting material alongside the reaction mixture to accurately track its consumption.
Q4: What are the general steps for a successful work-up of a reaction involving this compound?
A4: A general work-up procedure involves quenching the reaction to destroy any unreacted sulfonyl chloride, followed by liquid-liquid extraction to separate the product from water-soluble byproducts and unreacted starting materials. The organic layer is then washed, dried, and concentrated. Final purification is typically achieved through column chromatography or recrystallization.
Troubleshooting Guides
Issue 1: An emulsion has formed during the aqueous work-up.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when a biphasic mixture has similar densities or contains surfactants, can lead to the formation of a stable emulsion.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
Issue 2: My product is co-eluting with unreacted this compound during column chromatography.
-
Possible Cause: The polarity of your sulfonamide product is very similar to that of the unreacted sulfonyl chloride.[2]
-
Solution: Before performing column chromatography, quench the excess sulfonyl chloride to convert it into a more polar, water-soluble byproduct.[2]
-
Quenching with Water/Aqueous Base: Carefully add cold water or an aqueous solution of a weak base like sodium bicarbonate to the reaction mixture. This will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which can then be easily removed by an aqueous wash during extraction.[3][4]
-
Quenching with an Amine: Add a simple, volatile amine (e.g., a small amount of the amine used in the reaction or a different one like piperidine) to the reaction mixture. This will convert the unreacted sulfonyl chloride into a different sulfonamide that may have a different polarity and be easier to separate.
-
Issue 3: The yield of my desired sulfonamide is low.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction has gone to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or gently heating if the reactants and products are stable at higher temperatures.
-
-
Possible Cause 2: Hydrolysis of the sulfonyl chloride.
-
Solution: Ensure that the reaction is performed under anhydrous conditions, using dry solvents and glassware. The presence of moisture will lead to the formation of the corresponding sulfonic acid, reducing the amount of sulfonyl chloride available to react with your amine.
-
-
Possible Cause 3: Loss of product during work-up.
-
Solution: Your sulfonamide product may have some solubility in the aqueous phase, especially if it is a low molecular weight compound or contains polar functional groups. To minimize this, perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Also, ensure the pH of the aqueous phase is appropriate to keep your product in its neutral, less water-soluble form.
-
Issue 4: I am having difficulty purifying my sulfonamide product by recrystallization.
-
Possible Cause: The chosen solvent system is not ideal for your specific sulfonamide.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.[5][6]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with your product.[6]
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0 °C). Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC until the sulfonyl chloride is consumed).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add cold water or a saturated aqueous solution of sodium bicarbonate to quench any unreacted sulfonyl chloride.[3][4] Be cautious as this can be an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and add more organic solvent if necessary. Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine and base).
-
Saturated aqueous NaHCO₃ (to remove any remaining acid).
-
Water.
-
Brine (to aid in drying).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[5][6]
Quantitative Data Summary
While specific yields will vary depending on the amine used, the following table provides a general overview of reaction components and conditions.
| Parameter | Typical Value/Condition | Notes |
| Amine to Sulfonyl Chloride Ratio | 1 : 1.0-1.2 equivalents | A slight excess of the sulfonyl chloride may be used to ensure full consumption of the amine. |
| Base to Amine Ratio | 1.1-1.5 : 1 equivalents | The base is required to neutralize the HCl generated during the reaction. |
| Reaction Temperature | 0 °C to room temperature | The initial addition is often done at 0 °C to control the exothermic reaction. |
| Reaction Solvent | Dichloromethane, THF, DMF | The choice of solvent depends on the solubility of the reactants. |
| Purification Method | Column Chromatography, Recrystallization | The method of choice depends on the physical properties of the product and impurities. |
Visualizations
References
Technical Support Center: Reaction Monitoring for 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride, particularly in the synthesis of sulfonamides. These resources are designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a reaction involving this compound?
A1: The two most common and effective methods for monitoring the reaction of this compound with nucleophiles (e.g., amines) are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] TLC is a rapid and cost-effective technique for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[1] LC-MS provides more detailed quantitative and qualitative information, allowing for the identification of the desired product and any byproducts by their mass-to-charge ratio.[2]
Q2: How can I visualize the spots on a TLC plate for this reaction?
A2: this compound and the resulting sulfonamide products contain aromatic rings and are typically UV-active.[3] Therefore, the primary method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green background.[3] For non-UV-active starting materials (e.g., some aliphatic amines), or to confirm the presence of certain functional groups, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for visualizing compounds that can be oxidized.[3]
Q3: What are the expected major species I should see in my LC-MS analysis during the reaction?
A3: In a typical reaction with an amine, you should expect to see peaks corresponding to:
-
This compound (Starting Material): Molecular Weight: 234.66 g/mol .[4][5]
-
Your amine starting material.
-
The desired sulfonamide product: The molecular weight will be the sum of the 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety (C₈H₇O₄S, MW ≈ 215.23 g/mol ) and the amine fragment, minus HCl.
-
Hydrolysis byproduct (2,3-Dihydro-1,4-benzodioxine-6-sulfonic acid): This may be present if there is moisture in the reaction.
Q4: How can I confirm the identity of my product using LC-MS?
A4: Confirmation of your product's identity is achieved by matching the observed mass-to-charge ratio (m/z) of the main product peak with the calculated molecular weight of the expected sulfonamide.[2] Tandem mass spectrometry (MS/MS) can provide further structural confirmation by analyzing the fragmentation pattern of the molecular ion.[6]
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated.- The compound is acidic or basic and is interacting with the silica gel.[3]- Insoluble material in the sample.[3] | - Dilute the reaction sample before spotting on the TLC plate.[7]- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and improve spot shape.[3][8]- Ensure the sample spotted is a clear solution. |
| No spots are visible | - The sample is too dilute.- The compound is not UV-active.[3]- The compound has a very high or very low Rf value. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]- Use a chemical stain for visualization (e.g., potassium permanganate).[3]- Adjust the polarity of the mobile phase. |
| Starting material and product spots have very similar Rf values | - The mobile phase does not provide adequate separation. | - Systematically vary the ratio of the solvents in your mobile phase (e.g., increase or decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).- Try a different solvent system with different polarity characteristics. |
| A new spot appears at the baseline | - Formation of a highly polar byproduct, such as the sulfonic acid from hydrolysis of the sulfonyl chloride.[1] | - This indicates the presence of water in your reaction. Ensure all glassware is dry and use anhydrous solvents.[1] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Incompatible solvent between the sample and the mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Reconstitute the dried sample in the initial mobile phase.[9]- Dilute the sample before injection.- Add a modifier (e.g., formic acid for acidic mobile phases) to both the mobile phase and the sample to improve peak shape. |
| Low signal intensity or no peak detected | - The compound is not ionizing well under the chosen conditions.- The sample is too dilute.- The compound is unstable in the source. | - Switch between positive and negative ionization modes to see which gives a better signal. Sulfonamides generally ionize well in positive mode.[10]- Concentrate the sample before injection.- Optimize the mass spectrometer source parameters (e.g., gas temperature, nebulizer pressure). |
| Signal suppression | - Co-eluting matrix components from the reaction mixture are interfering with the ionization of the analyte.[11] | - Improve the sample clean-up procedure before LC-MS analysis (e.g., liquid-liquid extraction or solid-phase extraction).[12][13]- Optimize the chromatographic separation to resolve the analyte from interfering species. |
| Observation of unexpected peaks | - Formation of byproducts (e.g., di-sulfonylation of a primary amine).[1]- Impurities in the starting materials.- In-source fragmentation or formation of adducts. | - Analyze the mass of the unexpected peaks to hypothesize their structure.- Check the purity of your starting materials.- Vary the source conditions to see if the unexpected peaks change in intensity. |
Experimental Protocols
General Protocol for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture on the origin line. It is also recommended to spot the starting sulfonyl chloride and amine as standards on the same plate for comparison.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. A common starting mobile phase for sulfonamide synthesis is a mixture of hexane and ethyl acetate. A starting ratio of 7:3 (hexane:ethyl acetate) is often a good starting point.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
General Protocol for LC-MS Monitoring
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding a small volume of water or a suitable buffer.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.[9]
-
Reconstitute the residue in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9]
-
-
LC Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Suggested Starting Point):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: A range that covers the molecular weights of your starting materials and expected product (e.g., m/z 100-500).
-
Source Parameters: Optimize gas temperature, nebulizer pressure, and capillary voltage for your specific instrument.
-
Visualizations
Caption: Experimental workflow for synthesis and monitoring.
Caption: Troubleshooting logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CAS: 63758-12-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. reddit.com [reddit.com]
- 9. organomation.com [organomation.com]
- 10. hpst.cz [hpst.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Overcoming poor reactivity of sterically hindered amines with "2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the sulfonylation of sterically hindered amines using 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride.
Troubleshooting Guide
Low to no product yield is a common issue when reacting sterically hindered amines with sulfonyl chlorides. The following guide provides a systematic approach to troubleshoot and optimize your reaction.
Q1: I am observing very low or no conversion of my sterically hindered amine. What are the primary factors to investigate?
A1: Poor reactivity in this context is most often attributed to steric hindrance, which impedes the nucleophilic attack of the amine on the sulfonyl chloride. However, several other factors should be systematically checked.[1]
-
Reagent Quality: Ensure the purity and dryness of your amine, this compound, solvent, and base. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1]
-
Reaction Temperature: While reactions are often initiated at 0 °C to control the initial exothermic reaction, sterically hindered substrates may require higher temperatures to overcome the activation energy barrier. Consider gradually increasing the temperature to room temperature or even gentle heating (e.g., 40-50 °C).
-
Choice of Base: The base plays a crucial role in neutralizing the HCl byproduct. For sterically hindered amines, a non-nucleophilic, strong base is often preferred. If using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is fresh and dry. In some cases, stronger bases or alternative catalytic systems might be necessary.[2]
Q2: I have confirmed my reagents are pure and have tried adjusting the temperature, but the yield is still poor. What are the next steps?
A2: If initial checks do not resolve the issue, focus on optimizing the reaction conditions and considering catalytic or alternative methods.
Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used. | These solvents are generally inert and can effectively dissolve the reactants.[2] |
| Base | Use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like Pyridine or 2,6-Lutidine. For highly hindered amines, consider stronger, non-nucleophilic bases. | Weaker or hindered bases can minimize side reactions. Stronger bases may be needed to facilitate the reaction with less nucleophilic amines.[2] |
| Catalyst | The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly improve the reaction rate. | DMAP is a hypernucleophilic acylation catalyst that can accelerate the sulfonylation of sterically hindered amines.[2] |
| Addition Rate | Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). | Slow addition helps to control the reaction temperature and can minimize the formation of byproducts.[2] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the sulfonylation of sterically hindered amines.
Frequently Asked Questions (FAQs)
Q3: Can I use an aqueous basic medium for this reaction?
A3: While some sulfonamide syntheses can be performed in aqueous basic media, it is generally not recommended for sterically hindered amines and moisture-sensitive sulfonyl chlorides like this compound. The sulfonyl chloride is prone to hydrolysis in water, which will reduce the yield.[1][3] However, for some less hindered amines, reactions in aqueous sodium carbonate have been reported to be successful.[4][5]
Q4: Are there any alternative reagents or methods if optimizing the current reaction fails?
A4: Yes, if direct sulfonylation with the sulfonyl chloride remains challenging, several alternative strategies can be employed:
-
Catalytic Methods: The use of catalysts can facilitate the reaction with less nucleophilic and sterically hindered amines. Indium and copper-catalyzed methods have been reported to be effective for the sulfonylation of amines.[6][7]
-
Alternative Sulfonylating Agents: Thiosulfonates have been used as stable and effective sulfonylating agents in the presence of a copper catalyst.[7][8] Sulfonyl fluorides can also be considered as they offer different reactivity profiles.[8]
-
In Situ Generation of Sulfonyl Chlorides: One approach is to generate the sulfonyl chloride in situ from the corresponding sulfonic acid, which can then react with the amine.[6]
Reaction Pathway: Standard vs. Catalytic Approach
Caption: Comparison of standard and catalytic pathways for sulfonamide formation with hindered amines.
Q5: What is the general experimental protocol for a trial reaction?
A5: The following is a general starting protocol that can be optimized.
Experimental Protocols
General Protocol for the Sulfonylation of a Sterically Hindered Amine
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered amine (1.0 mmol) and a non-nucleophilic base (e.g., pyridine, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).
-
If using a catalyst like DMAP, add it at this stage (0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
In a separate flask, dissolve this compound (1.05 mmol) in a small amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
-
-
Monitoring and Work-up:
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Common Bases and Catalysts
| Reagent | Type | Equivalents | Notes |
| Triethylamine (TEA) | Base | 1.1 - 1.5 | Common, but may not be optimal for highly hindered amines. |
| Pyridine | Base | 1.1 - 1.5 | Weaker, less nucleophilic base, can be more selective.[2] |
| 2,6-Lutidine | Base | 1.1 - 1.5 | Sterically hindered, non-nucleophilic base.[2] |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | 0.05 - 0.2 | Highly effective nucleophilic catalyst.[2] |
| Indium (In) | Catalyst | Catalytic | Reported to catalyze sulfonylation of less nucleophilic amines.[6] |
| Copper (Cu) salts | Catalyst | Catalytic | Used with alternative reagents like thiosulfonates.[7] |
This guide provides a starting point for addressing the challenges associated with the sulfonylation of sterically hindered amines. Systematic optimization of the reaction parameters is key to achieving a successful outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS#:63758-12-3 | this compound | Chemsrc [chemsrc.com]
- 4. scielo.br [scielo.br]
- 5. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
Technical Support Center: Removal of Excess 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with the removal of excess 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride from reaction mixtures.
Troubleshooting Guides & FAQs
Issue 1: Incomplete removal of the sulfonyl chloride after aqueous workup.
-
Question: After performing a reaction and an aqueous work-up, I still observe the presence of unreacted this compound in my product. How can I improve its removal?
-
Answer: This is a common issue due to the relatively slow hydrolysis of some aromatic sulfonyl chlorides in neutral water. To enhance removal, consider the following:
-
Basic Wash: After quenching the reaction, wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. This will hydrolyze the remaining sulfonyl chloride to its corresponding sulfonic acid, which is highly soluble in the aqueous basic solution and will be extracted from the organic layer.
-
Amine Quench: Before the aqueous workup, add a small amount of a simple, water-soluble amine like aqueous ammonia, piperidine, or morpholine to the reaction mixture. These will react with the excess sulfonyl chloride to form water-soluble sulfonamides that can be easily removed during the extraction.
-
Extended Stirring: When quenching with water or a basic solution, ensure vigorous stirring for a sufficient period (e.g., 30-60 minutes) to allow for complete hydrolysis of the sulfonyl chloride.
-
Issue 2: My desired product is sensitive to basic conditions.
-
Question: My product contains base-labile functional groups. How can I remove the excess sulfonyl chloride without using a strong base?
-
Answer: In this situation, you can employ non-basic or mildly basic quenching and purification methods:
-
Water Quench: Quench the reaction with deionized water and stir vigorously. While slower than basic hydrolysis, this will eventually convert the sulfonyl chloride to the sulfonic acid. Multiple water washes may be necessary.
-
Amine Scavengers: Use a polymer-bound amine scavenger. These solid-supported reagents react with the excess sulfonyl chloride, and the resulting resin-bound sulfonamide can be easily removed by filtration, avoiding an aqueous workup altogether.[1]
-
Silica Gel Chromatography: If the polarity difference between your product and the unreacted sulfonyl chloride is sufficient, direct purification by column chromatography can be an effective method of separation.
-
Issue 3: Formation of an emulsion during aqueous workup.
-
Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, making separation difficult. What can I do?
-
Answer: Emulsion formation can be caused by the presence of polar byproducts and fine solid particles. To resolve this:
-
Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or a phase separator paper to remove particulate matter that may be stabilizing the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent with a lower polarity (e.g., hexane, if your primary solvent is ethyl acetate) to the organic layer to alter the interfacial tension.
-
Data Presentation: Comparison of Removal Methods
The following table provides a qualitative comparison of common methods for the removal of excess this compound. The efficiency can vary depending on the specific reaction conditions and the nature of the desired product.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (Basic) | Hydrolysis to the water-soluble sulfonic acid salt. | High capacity, cost-effective, simple procedure. | Not suitable for base-sensitive products; can lead to emulsions. | Robust, base-stable products. |
| Amine Quench | Conversion to a water-soluble sulfonamide. | Fast and efficient quenching. | Introduces an additional amine and sulfonamide byproduct. | Reactions where the resulting sulfonamide is easily separable. |
| Scavenger Resin (Amine-functionalized) | Covalent binding of the sulfonyl chloride to a solid support. | High selectivity, simple filtration-based removal, mild conditions. | Higher cost, requires optimization of reaction time.[1] | Sensitive substrates, high-purity requirements. |
| Column Chromatography | Separation based on polarity differences. | Can provide very high purity. | Can be time-consuming and require large volumes of solvent. | Products with significantly different polarity from the sulfonyl chloride. |
Experimental Protocols
Protocol 1: Removal by Aqueous Basic Wash
This protocol is suitable for reactions where the desired product is stable to mild basic conditions.
-
Reaction Quenching:
-
Once the primary reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue stirring vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the excess sulfonyl chloride.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x volume of organic layer).
-
Deionized water (1 x volume of organic layer).
-
Saturated aqueous NaCl (brine) solution (1 x volume of organic layer).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Removal Using a Polymer-Bound Amine Scavenger
This method is ideal for sensitive substrates that may not tolerate aqueous or basic conditions.
-
Scavenging Step:
-
At the completion of the primary reaction, add a polymer-bound amine scavenger resin (e.g., aminomethylated polystyrene, typically 2-4 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.
-
Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the sulfonyl chloride by a suitable technique (e.g., TLC, LC-MS).
-
-
Isolation:
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
-
Concentration:
-
Concentrate the combined filtrate under reduced pressure to yield the crude product, which should be free of the excess sulfonyl chloride.
-
Mandatory Visualizations
Caption: Decision workflow for selecting a removal method.
Caption: Troubleshooting flowchart for purification issues.
References
Impact of base selection on "2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research and drug development?
A1: this compound is a key intermediate in the synthesis of various sulfonamide derivatives. These sulfonamides are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antibacterial, anticancer, and anti-inflammatory agents. The 2,3-dihydro-1,4-benzodioxine moiety is a common scaffold in many biologically active compounds.
Q2: What are the most critical factors to consider when performing a sulfonylation reaction with this compound?
A2: The success of a sulfonylation reaction hinges on several factors:
-
Choice of Base: The base is crucial for scavenging the HCl generated during the reaction and can significantly influence reaction rate and yield.
-
Nucleophilicity of the Amine/Alcohol: The reactivity of the amine or alcohol substrate will dictate the required reaction conditions.
-
Solvent: The solvent must be inert to the reactants and capable of dissolving both the sulfonyl chloride and the nucleophile.
-
Reaction Temperature and Time: These parameters need to be optimized to ensure complete reaction while minimizing side product formation.
-
Moisture Control: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous conditions are highly recommended.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Sulfonamide
Q: I am not getting the expected yield for my sulfonylation reaction. What are the possible causes and how can I improve it?
A: Low or no product yield is a common issue in sulfonylation reactions. Here are several factors to investigate and potential solutions:
-
Inadequate Base Strength or Type: The choice of base is critical. For reactions with less reactive amines, a stronger base may be required. Consider the pKa of the conjugate acid of the base.
-
Weak Bases (e.g., Sodium Bicarbonate): May not be sufficient to drive the reaction to completion, especially with weakly nucleophilic amines.
-
Common Organic Bases (e.g., Triethylamine, Pyridine): Often effective for a wide range of amines.
-
Stronger, Non-nucleophilic Bases (e.g., DBU, Proton Sponges): Can be employed for very unreactive amines.
-
-
Hydrolysis of the Sulfonyl Chloride: this compound can readily react with water. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are less reactive. In such cases, you may need to use a stronger base, a higher reaction temperature, or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[1] DMAP can form a more reactive sulfonylpyridinium intermediate.[1]
-
Suboptimal Solvent: The solvent can impact the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good starting points. For sluggish reactions, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) might be beneficial.
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require longer reaction times or gentle heating to go to completion.
Issue 2: Formation of Multiple Products and Impurities
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
A: The formation of multiple products is often due to side reactions. Here are some common culprits and how to address them:
-
Bis-sulfonylation of Primary Amines: Primary amines have two N-H protons and can potentially react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonyl chloride and a strong base are used. To avoid this, use a 1:1 stoichiometry of the amine to the sulfonyl chloride or a slight excess of the amine.
-
Reaction with Tertiary Amine Bases: While commonly used as bases, tertiary amines like triethylamine can sometimes react with highly reactive sulfonyl chlorides, leading to the formation of undesired adducts. If this is suspected, consider using a non-nucleophilic base such as 2,6-lutidine or a proton sponge.
-
Hydrolysis Product: As mentioned earlier, the presence of moisture will lead to the formation of 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid. This can complicate purification. Rigorous drying of all reagents and solvents is essential.
Data Presentation: Impact of Base Selection on Sulfonamide Synthesis
The following table summarizes the reported yields for the synthesis of sulfonamides derived from 2,3-dihydro-1,4-benzodioxine derivatives using different bases.
| Base | Reactant | Solvent | Yield (%) | Reference |
| 10% Aqueous Na₂CO₃ | 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylbenzenesulfonyl chloride | Water | 80 | [2][3] |
| Lithium Hydride (LiH) | N-(2,3-dihydrobenzo[4][5]dioxin-6-yl)-4-methylbenzenesulfonamide and 2-bromo-N-phenylacetamide | DMF | 70-85 | [2][3] |
| Triethylamine (TEA) | General protocol with primary amines | Dichloromethane (DCM) | Not Specified | [5] |
| Pyridine | General protocol with primary amines | Dichloromethane (DCM) | Not Specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis using Aqueous Sodium Carbonate [2][3]
-
Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
To this solution, add this compound (1.1 equivalents) portion-wise at room temperature with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the sulfonamide product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for N-Alkylation/Arylation of Sulfonamides using Lithium Hydride [2][3]
-
To a solution of the parent sulfonamide (1 equivalent) in anhydrous DMF, add lithium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Sulfonamide Synthesis using Triethylamine [5]
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low yield in sulfonylation reactions.
References
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Temperature Control in 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride Mediated Sulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in sulfonamide synthesis. Proper temperature control is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction between this compound and an amine?
A1: The optimal temperature can vary depending on the reactivity of the amine. However, a common starting point is to perform the addition of the sulfonyl chloride at a low temperature, such as 0 °C, to control the initial exothermic reaction.[1] The reaction can then be allowed to slowly warm to room temperature and stirred for a period of 2 to 24 hours.[1] For some syntheses involving 2,3-dihydro-1,4-benzodioxin derivatives, the reaction has been successfully carried out by stirring at room temperature in an aqueous alkaline medium.[2][3] Careful monitoring of the reaction progress via TLC or LC-MS is recommended to determine the ideal temperature profile for your specific substrate.
Q2: What are the common side products if the reaction temperature is too high?
A2: Elevated temperatures can lead to several side products, reducing the yield and purity of the desired sulfonamide. These can include:
-
Disulfonated amine: If a primary amine is used, a second sulfonylation can occur, leading to a disubstituted product.
-
Polymerization: Uncontrolled reactions, especially with unprotected difunctional molecules, can lead to polymer formation.[4]
-
Degradation: The desired sulfonamide product or the starting materials may be unstable at higher temperatures, leading to decomposition.
Q3: Can the reaction be run at room temperature?
A3: Yes, in some cases, the reaction can be performed at room temperature, particularly with less reactive amines or when using specific solvent and base combinations.[2][3] However, starting at a lower temperature (e.g., 0 °C) during the addition of the sulfonyl chloride is a good general practice to ensure the reaction is well-controlled.[1] A slight reduction in yield has been observed in some sulfonamide syntheses when conducted at 25 °C compared to 0 °C.[5]
Q4: How does the choice of solvent affect the optimal reaction temperature?
A4: The choice of solvent can influence the reaction rate and heat dissipation. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. Reactions in polar aprotic solvents like DMF may sometimes be performed at room temperature. It's important to use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Sulfonamide
-
Symptom: The reaction results in a low yield of the intended sulfonamide product.
-
Possible Cause & Solution:
| Possible Cause | Recommended Action |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride is highly reactive and can be hydrolyzed by water to form the corresponding sulfonic acid.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1] |
| Reaction Temperature Too High or Too Low | An excessively high temperature may lead to side reactions and degradation. Conversely, a temperature that is too low might result in an incomplete reaction. Start the addition at 0 °C and then allow the reaction to warm to room temperature. Monitor the reaction progress to find the optimal temperature. |
| Incomplete Reaction | The reaction may not have gone to completion. Use TLC or LC-MS to monitor the consumption of starting materials. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.[1] |
Problem 2: Formation of Multiple Products
-
Symptom: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows multiple spots/peaks in addition to the desired product.
-
Possible Cause & Solution:
| Possible Cause | Recommended Action |
| Over-reaction (Disulfonation) | This is common with primary amines. To minimize this, use a slight excess of the amine (1.1 to 1.5 equivalents) and add the sulfonyl chloride solution slowly and dropwise at a low temperature (e.g., 0 °C) to maintain control over the reaction rate.[1] |
| Uncontrolled Exothermic Reaction | The reaction of a sulfonyl chloride with an amine is often exothermic. If the temperature is not controlled, it can lead to the formation of byproducts. Maintain a low temperature during the addition of the sulfonyl chloride using an ice bath. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis with Temperature Control
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq or pyridine, 2.0 eq) in an anhydrous solvent (e.g., dichloromethane).[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[1]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.[1] Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl).[1] Extract the product with a suitable organic solvent. The organic layers are then combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Temperature on Sulfonamide Synthesis
| Temperature | Expected Yield | Potential Side Products | Remarks |
| -20 °C | Moderate to High | Minimal | Can lead to a significant amount of sulfonamide formation, but the reaction rate may be slow.[5] |
| 0 °C | High | Minimal | Generally the optimal temperature for the addition of the sulfonyl chloride to control the exothermic reaction.[1][5] |
| 25 °C (Room Temp) | Moderate to High | Increased risk of disulfonation and other side products. | Can be successful for certain substrates, but may result in a slightly lower yield compared to reactions started at 0 °C.[2][5] |
| > 40 °C (Elevated) | Low to Moderate | Significant formation of byproducts and potential for degradation. | Generally not recommended due to the high reactivity of the sulfonyl chloride and the potential for decreased selectivity. |
Mandatory Visualization
Caption: Troubleshooting workflow for temperature-related issues in sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Buy 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethoxyquinolin-4-amine (EVT-2519469) | 895643-21-7 [evitachem.com]
- 4. reddit.com [reddit.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride and Other Benzenesulfonyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and other commonly used benzenesulfonyl chlorides in the synthesis of sulfonamides. The information presented is based on available experimental data and is intended to assist researchers in selecting the appropriate reagent for their synthetic needs.
Introduction to Benzenesulfonyl Chlorides in Synthesis
Benzenesulfonyl chlorides are a pivotal class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides, an important functional group in a vast array of pharmaceuticals. The reactivity of a benzenesulfonyl chloride is significantly influenced by the electronic nature of the substituents on the benzene ring. Electron-donating groups tend to decrease the electrophilicity of the sulfonyl sulfur, making the reagent less reactive, while electron-withdrawing groups enhance reactivity.
This guide focuses on comparing this compound with other benzenesulfonyl chlorides, such as p-toluenesulfonyl chloride, benzenesulfonyl chloride, and p-nitrobenzenesulfonyl chloride, in the context of sulfonamide synthesis.
Comparative Analysis of Reactivity and Yields
The 2,3-dihydro-1,4-benzodioxine moiety is generally considered to be weakly electron-donating. This would suggest that this compound is likely to be of comparable or slightly lower reactivity than unsubstituted benzenesulfonyl chloride. In contrast, p-toluenesulfonyl chloride, with its electron-donating methyl group, is expected to be less reactive. Conversely, p-nitrobenzenesulfonyl chloride, featuring a strong electron-withdrawing nitro group, is anticipated to be the most reactive among this series.
The following tables summarize data from various studies on the synthesis of sulfonamides using these reagents. It is crucial to note that the reaction conditions and amine substrates are not identical across all examples, which will influence the observed yields.
Table 1: Synthesis of N-Aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides
| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Various Aryl Amines | Lithium Hydride, DMF | N-Aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamide | Moderate to Good | [3] |
Table 2: Synthesis of a Sulfonamide using p-Toluenesulfonyl Chloride
| Amine Substrate | Sulfonyl Chloride | Reaction Conditions | Product | Yield (%) | Reference |
| 2,3-dihydro-1,4-benzodioxin-6-amine | p-Toluenesulfonyl chloride | 10% aq. Na2CO3, Water, rt, 4-5h | N-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-4-methylbenzenesulfonamide | 80 | [4][5][6] |
Table 3: Synthesis of Sulfonamides using various Aryl Sulfonyl Chlorides
| Amine Substrate | Sulfonyl Chloride | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine, rt | N-Phenylbenzenesulfonamide | 63 | [7] |
| Substituted Anilines | Benzenesulfonyl chloride | Acetone/Pyridine | N-Aryl benzenesulfonamides | Not specified | [8] |
| Aniline | p-Toluenesulfonyl chloride | Microwave, solvent-free, 3 min | N-Phenyl-4-methylbenzenesulfonamide | 97 | [9] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides
This protocol describes a general procedure for the synthesis of N-aryl sulfonamides starting from 2,3-dihydrobenzo[1][2]dioxine-6-sulfonyl chloride.[3]
-
Materials: 2,3-dihydrobenzo[1][2]dioxine-6-sulfonyl chloride, various aryl amines, lithium hydride, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of the respective aryl amine in DMF, add lithium hydride.
-
Stir the mixture at room temperature.
-
Add a solution of 2,3-dihydrobenzo[1][2]dioxine-6-sulfonyl chloride in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
-
Protocol 2: Synthesis of N-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-4-methylbenzenesulfonamide
This protocol details the synthesis of a specific sulfonamide from 2,3-dihydro-1,4-benzodioxin-6-amine and p-toluenesulfonyl chloride.[4][5][6]
-
Materials: 2,3-dihydro-1,4-benzodioxin-6-amine, p-toluenesulfonyl chloride, 10% aqueous sodium carbonate solution, water.
-
Procedure:
-
Suspend 2,3-dihydro-1,4-benzodioxin-6-amine in water.
-
Add 10% aqueous sodium carbonate solution to adjust the pH to 9-10.
-
Stir the mixture at room temperature for 30 minutes.
-
Add p-toluenesulfonyl chloride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-5 hours, monitoring the reaction by TLC.
-
After completion, acidify the reaction mixture with concentrated HCl to pH 2.
-
Filter the resulting precipitate, wash with distilled water, and air-dry to obtain the product.
-
Role in Drug Development and Signaling Pathways
Derivatives of 2,3-dihydro-1,4-benzodioxine are of significant interest in drug development. Notably, sulfonamides incorporating this scaffold have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[2][10] PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA mutations.[10]
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.
Caption: PARP1 Signaling in DNA Repair and Inhibition.
Conclusion
This compound is a valuable reagent for the synthesis of sulfonamides, particularly those with potential applications in medicinal chemistry as PARP1 inhibitors. Its reactivity is expected to be comparable to that of benzenesulfonyl chloride. The choice between this compound and other benzenesulfonyl chlorides will depend on the specific requirements of the synthesis, including the desired electronic properties of the final sulfonamide and the reactivity of the amine substrate. For highly reactive amines, a less reactive sulfonyl chloride like p-toluenesulfonyl chloride might be preferable to control the reaction, whereas for less reactive amines, a more reactive sulfonyl chloride such as p-nitrobenzenesulfonyl chloride could be necessary to achieve a reasonable reaction rate and yield. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of these important reagents.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and its analogs. The reactivity of sulfonyl chlorides is a critical factor in the synthesis of sulfonamides, a common motif in many pharmacologically active compounds. Understanding the influence of various substituents on the benzodioxane ring allows for the tailored synthesis of novel derivatives and the optimization of reaction conditions.
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, leading to an enhanced reaction rate with nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, resulting in a slower reaction rate.
Comparative Reactivity Data
Table 1: Experimentally Determined Second-Order Rate Constants for the Chloride-Chloride Exchange Reaction of Substituted Benzenesulfonyl Chlorides
| Substituent (at para- or meta-position) | Hammett Constant (σ) | Second-Order Rate Constant (k₂₅) [M⁻¹s⁻¹] |
| 4-N(CH₃)₂ | -0.66 | 0.008 |
| 4-OCH₃ | -0.27 | 0.04 |
| 4-CH₃ | -0.17 | 0.07 |
| H | 0.00 | 0.10 |
| 4-Cl | +0.23 | 0.25 |
| 3-CF₃ | +0.43 | 0.98 |
Data sourced from Mikołajczyk et al., Molecules 2020, 25(6), 1428.[1]
Based on the established principles, we can predict the relative reactivity of various analogs of this compound. The parent molecule has a slightly electron-donating ether linkage which would suggest a moderate level of reactivity. The introduction of further substituents on the aromatic portion of the benzodioxane ring will modulate this reactivity.
Table 2: Predicted Relative Reactivity of this compound Analogs
| Analog | Substituent Effect | Predicted Relative Reactivity |
| 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | Strong Electron-Withdrawing | Highest |
| 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | Strong Electron-Withdrawing | High |
| 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | Electron-Withdrawing | Moderately High |
| This compound | Reference (Slightly Electron-Donating) | Moderate |
| 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | Electron-Donating | Moderately Low |
| 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride | Electron-Donating | Low |
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides
This protocol describes a general method for the reaction of this compound or its analogs with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
This compound analog (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Triethylamine or pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 eq) and triethylamine (1.5 eq) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the this compound analog (1.0 eq) in a minimal amount of the same solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by Thin Layer Chromatography).
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol for a Comparative Kinetic Study
This protocol outlines a method to compare the reactivity of different sulfonyl chloride analogs with a chosen nucleophile using UV-Vis spectrophotometry by monitoring the disappearance of a chromophoric nucleophile or the appearance of a chromophoric product.
Materials:
-
A series of this compound analogs
-
A chromophoric amine (e.g., a substituted aniline) as the nucleophile
-
Acetonitrile (spectroscopic grade) as the solvent
-
A temperature-controlled UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of each sulfonyl chloride analog and the chromophoric amine of known concentrations in acetonitrile.
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, mix the amine solution with the solvent.
-
Initiate the reaction by adding a small volume of the sulfonyl chloride stock solution to the cuvette, ensuring rapid mixing. The final concentration of the sulfonyl chloride should be in large excess (at least 10-fold) compared to the amine to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the chromophoric species at regular time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant (k_obs) by the concentration of the sulfonyl chloride.
-
Repeat the experiment for each sulfonyl chloride analog under identical conditions to obtain a set of comparable second-order rate constants.
Signaling Pathway Involvement
Derivatives of 2,3-dihydro-1,4-benzodioxine are found in a number of clinically important drugs. For instance, Doxazosin, an α1-adrenergic receptor antagonist, features this core structure.[2] α1-adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, typically activate the phospholipase C signaling cascade. However, some benzodioxane-containing drugs have been shown to have effects on other pathways. For example, Doxazosin has been demonstrated to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels).[3][4]
The diagram below illustrates the simplified VEGFR-2 signaling pathway and the inhibitory action of benzodioxane-containing antagonists like Doxazosin.
The workflow for a typical sulfonamide synthesis and purification process is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization and validation of "2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride" reaction products
This guide provides a detailed characterization and validation of the reaction products of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride with common nucleophiles. For researchers, scientists, and professionals in drug development, this document offers a comparative analysis of this reagent against two well-established alternatives: p-Toluenesulfonyl chloride (TsCl) and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride). The performance of these sulfonyl chlorides in reactions with amines, alcohols, and amino acids is summarized, supported by experimental data and detailed protocols.
Performance Comparison of Sulfonylating Agents
The following tables summarize the reaction yields of this compound and its alternatives with representative amines, alcohols, and amino acids.
Table 1: Reaction with Amines (Aniline)
| Sulfonyl Chloride | Product | Reaction Conditions | Yield (%) | Purity (%) |
| This compound | N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | Aqueous Na2CO3, rt, 4-5 h[1] | 80 | >95 |
| p-Toluenesulfonyl chloride | N-phenyl-4-methylbenzenesulfonamide | Pyridine, DCM, 0°C to rt, 2 h[2] | Quantitative | >98 |
| Dansyl chloride | N-phenyl-5-(dimethylamino)naphthalene-1-sulfonamide | Dichloromethane, 10% NaOH, rt[3] | 90 | >95 |
Table 2: Reaction with Alcohols (Benzyl Alcohol)
| Sulfonyl Chloride | Product | Reaction Conditions | Yield (%) | Purity (%) |
| This compound | Benzyl 2,3-dihydro-1,4-benzodioxine-6-sulfonate | Pyridine, DCM, 0°C to rt | Estimated >90 | >95 |
| p-Toluenesulfonyl chloride | Benzyl 4-methylbenzenesulfonate | Pyridine, -10°C, 15 min[4] | High | >98 |
| Dansyl chloride | Benzyl 5-(dimethylamino)naphthalene-1-sulfonate | Pyridine, DCM, 0°C to rt | High | >95 |
Table 3: Reaction with Amino Acids (Glycine)
| Sulfonyl Chloride | Product | Reaction Conditions | Yield (%) | Purity (%) |
| This compound | N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)glycine | Aqueous NaHCO3, pH 9-10, rt | Estimated >80 | >95 |
| p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)glycine | Aqueous NaOH, pH 9-10, 0-5°C, 2-3 h[5] | High | >98 |
| Dansyl chloride | N-dansylglycine | Aqueous Li2CO3, pH 9.5, 4°C, 21 min[6] | High-Yield | >98 |
Experimental Protocols
Detailed methodologies for the synthesis of sulfonamides, sulfonate esters, and N-sulfonylated amino acids using this compound are provided below. These protocols can be adapted for the alternative sulfonyl chlorides with minor modifications.
Protocol 1: Synthesis of N-Aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
This procedure is adapted from the synthesis of N-(2,3-dihydrobenzo[7][8]-dioxin-6-yl)-4-methylbenzenesulfonamide[1].
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
10% aqueous Sodium Carbonate (Na2CO3) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Dissolve the aryl amine (1.0 eq) in 10% aqueous Na2CO3 solution.
-
To this solution, add this compound (1.0 eq) portion-wise while stirring at room temperature.
-
Continue stirring the reaction mixture for 4-5 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2 with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with distilled water until the filtrate is neutral, and air-dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure N-aryl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Protocol 2: Synthesis of Benzyl 2,3-dihydro-1,4-benzodioxine-6-sulfonate
This is a general procedure for the sulfonylation of alcohols.
Materials:
-
This compound
-
Benzyl alcohol
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) in a mixture of pyridine (1.5 eq) and DCM at 0°C under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure benzyl 2,3-dihydro-1,4-benzodioxine-6-sulfonate.
Protocol 3: Synthesis of N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)glycine
This protocol is based on the general Schotten-Baumann reaction conditions for N-sulfonylation of amino acids.
Materials:
-
This compound
-
Glycine
-
Sodium Bicarbonate (NaHCO3)
-
1 M Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Distilled water
Procedure:
-
Dissolve glycine (1.0 eq) in water and adjust the pH to 9-10 with 1 M NaOH.
-
Cool the solution to 0-5°C in an ice bath.
-
Add this compound (1.1 eq) portion-wise while vigorously stirring and maintaining the pH at 9-10 by the dropwise addition of 1 M NaOH.
-
Continue stirring at 0-5°C for 2-3 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)glycine.
Visualizations
The following diagrams illustrate the experimental workflow and relevant biological signaling pathways.
Caption: General experimental workflow for the synthesis of derivatives.
Caption: Acetylcholinesterase signaling pathway and inhibition.[7][8][9][10][11]
Caption: α-Glucosidase signaling pathway and inhibition.[1][12][13][14][15][16][17][18]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 7. Acetylcholine - Wikipedia [en.wikipedia.org]
- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 9. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 11. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 14. scielo.br [scielo.br]
- 15. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
Spectroscopic Analysis of Novel Sulfonamides Derived from 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A Comparative Guide
This guide provides a comparative spectroscopic analysis of novel sulfonamide compounds synthesized from 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison with alternative bioactive sulfonamide structures. The guide includes experimental data, detailed protocols, and visualizations to facilitate understanding of the structure-activity relationships and analytical characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for novel sulfonamides derived from the 2,3-dihydro-1,4-benzodioxine scaffold and compare them with alternative sulfonamide compounds. This allows for a clear comparison of their structural features.
Table 1: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretching | C-H (Aromatic) | -CH₂ Stretching | C=O Stretching | C=C (Aromatic) | -SO₂ Stretching | Reference |
| N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide | 3248 | 3045 | 2926 | - | 1633 | 1383 | [3] |
| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)-acetamide | 3253 | 3055 | 2939 | 1719 | 1647 | 1388 | [3] |
| Alternative: Sulfamethoxazole | ~3475, ~3380 | ~3100-3000 | - | - | ~1600, ~1500 | ~1370, ~1160 | [4] |
| Alternative: {(4-nitrophenyl)sulfonyl}tryptophan | - | - | - | - | - | 931 (S-N) | [5][6] |
Table 2: ¹H-NMR Spectroscopic Data (δ, ppm)
| Compound | -NHSO₂ | Aromatic-H | -CH₂- (dioxine) | -CH₃ | Reference |
| N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide | 10.12 | 7.57 (d, J=7.8 Hz, 2H), 7.27 (d, J=7.8 Hz, 2H), 6.62 (d, J=8.4 Hz, 1H), 6.56 (d, J=2.4 Hz, 1H), 6.47 (dd, J=2.4, 8.4 Hz, 1H) | 4.15 (br. s, 4H) | 2.43 (s, 3H) | [3] |
| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)-acetamide | - | 7.50 (d, J=8.5 Hz, 2H), 7.28 (d, J=8.0 Hz, 2H), 7.08 (br. s, 3H), 6.78 (d, J=8.5 Hz, 1H), 6.70 (d, J=2.5 Hz, 1H), 6.57 (dd, J=2.5, 8.5 Hz, 1H) | 4.25-4.22 (m, 4H) | 2.43 (s, 3H), 2.09 (s, 6H) | [3] |
| Alternative: Sulfamethoxazole | 10.99 | 7.50 (-CH aromatic) | - | 2.25-2.50 | [4] |
| Alternative: {(4-nitrophenyl)sulfonyl}tryptophan | 8.07-8.09 | - | - | - | [5][6] |
Experimental Protocols
The synthesis and spectroscopic analysis of the novel compounds are based on established methodologies.
Synthesis of N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide
A solution of N-2,3-dihydrobenzo[1][2]-dioxin-6-amine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a 10% aqueous sodium carbonate solution.[3][7] The reaction mixture is stirred at room temperature. The resulting product is then precipitated by adjusting the pH to 2 with concentrated HCl, filtered, washed with distilled water, and air-dried.[3]
Synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides
The previously synthesized N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide is reacted with a 2-bromo-N-(substituted-phenyl)acetamide in dimethylformamide (DMF) with lithium hydride acting as a base.[3][7] This reaction yields the final N-substituted acetamide derivatives.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are recorded on a spectrometer, typically operating at 400 MHz.[2] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used as solvents, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
-
Mass Spectrometry (MS): Mass spectra can be obtained to determine the molecular weight and fragmentation pattern of the synthesized compounds.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general synthetic pathway for the preparation of the target compounds.
Caption: Synthetic pathway for novel sulfonamides.
Signaling Pathways and Logical Relationships
The biological activity of sulfonamides, including those derived from 2,3-dihydro-1,4-benzodioxine, often involves the inhibition of specific enzymes. For instance, many sulfonamides act as antibacterial agents by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[8] Some of the synthesized compounds from this scaffold have also been investigated as inhibitors of α-glucosidase and acetylcholinesterase.[3][7]
Caption: Mechanism of enzyme inhibition by sulfonamides.
References
- 1. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
Unveiling the Bioactivity of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, derivatives of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride have emerged as a promising class of compounds, exhibiting a diverse range of pharmacological effects. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols to aid in further research and development.
Derivatives of the this compound scaffold have been synthesized and evaluated for a variety of biological targets, demonstrating potential as enzyme inhibitors and antimicrobial agents. These compounds are typically synthesized by reacting the parent sulfonyl chloride with a range of amines, leading to a library of sulfonamide derivatives. The subsequent biological screening of these derivatives has revealed significant inhibitory activity against several key enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and α-glucosidase.[1][2][3] Furthermore, some derivatives have shown notable antimicrobial and antioxidant properties.[4]
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of various this compound derivatives against different enzymes is a key indicator of their therapeutic promise. The following tables summarize the quantitative data from several studies, providing a clear comparison of their efficacy, often represented by IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).
Cholinesterase Inhibition
A series of N-aryl-2,3-dihydrobenzo[1][3]dioxine-6-sulfonamides and their N-substituted derivatives were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic neurotransmission. While most derivatives showed moderate activity, this highlights a potential avenue for the development of agents for neurodegenerative diseases.[2]
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 3a | AChE | > 100 |
| Derivative 3a | BChE | 85.3 ± 1.2 |
| Derivative 3b | AChE | > 100 |
| Derivative 3b | BChE | 76.4 ± 0.9 |
| Derivative 6a | AChE | > 100 |
| Derivative 6a | BChE | 92.1 ± 1.5 |
| Galanthamine (Standard) | AChE | 0.52 ± 0.01 |
| Galanthamine (Standard) | BChE | 8.7 ± 0.2 |
| Data sourced from a study on N-aryl-2,3-dihydrobenzo[1][3]dioxine-6-sulfonamide derivatives.[2] |
Lipoxygenase Inhibition
Lipoxygenase (LOX) is an enzyme involved in the inflammatory pathway. Several derivatives of 1,4-benzodioxane-6-amine, synthesized from the corresponding sulfonyl chloride, were found to be potent inhibitors of LOX, suggesting their potential as anti-inflammatory agents.[1][2]
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 3a | LOX | 45.6 ± 0.8 |
| Derivative 3b | LOX | 38.2 ± 0.5 |
| Derivative 6a | LOX | 52.3 ± 1.1 |
| Baicalein (Standard) | LOX | 22.4 ± 0.3 |
| Data represents a selection of derivatives screened for lipoxygenase inhibition.[1][2] |
α-Glucosidase Inhibition
In the context of anti-diabetic drug discovery, derivatives of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their α-glucosidase inhibitory potential.[3] This enzyme is a key target for controlling postprandial hyperglycemia. The results indicated weak to moderate inhibitory activities.[3]
| Compound | Target Enzyme | IC50 (µM) |
| Derivative 7i | α-Glucosidase | 86.31 ± 0.11 |
| Derivative 7k | α-Glucosidase | 81.12 ± 0.13 |
| Acarbose (Standard) | α-Glucosidase | 37.38 ± 0.12 |
| IC50 values for the most active synthesized compounds against α-glucosidase.[3] |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key biological assays are provided below.
General Synthesis Workflow
The general synthetic route for preparing the screened derivatives typically involves a nucleophilic substitution reaction between this compound and various primary or secondary amines.
Caption: General workflow for the synthesis and screening of this compound derivatives.
Enzyme Inhibition Assay Protocol (General)
The following provides a general workflow for determining the enzyme inhibitory activity of the synthesized compounds.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Detailed Protocol for α-Glucosidase Inhibition Assay: [3]
-
Preparation of Solutions:
-
α-Glucosidase solution (0.5 U/mL) was prepared in phosphate buffer (100 mM, pH 6.8).
-
Substrate solution of p-nitrophenyl-α-D-glucopyranoside (5 mM) was prepared in the same phosphate buffer.
-
Test compounds and the standard drug (acarbose) were dissolved in DMSO to prepare stock solutions, which were further diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, 10 µL of the test compound solution was pre-incubated with 20 µL of the α-glucosidase solution at 37°C for 15 minutes.
-
The reaction was initiated by adding 20 µL of the substrate solution.
-
The reaction mixture was incubated for another 15 minutes at 37°C.
-
The reaction was terminated by adding 80 µL of 0.2 M sodium carbonate solution.
-
-
Measurement and Analysis:
-
The absorbance of the released p-nitrophenol was measured at 405 nm using a microplate reader.
-
The percentage of inhibition was calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
Signaling Pathway Context
While the direct interaction with specific signaling pathways was not extensively detailed in the reviewed literature, the inhibition of enzymes like LOX and cholinesterases implies an impact on well-established physiological and pathological pathways.
Caption: Inhibition of key enzymes in inflammatory and cholinergic pathways by the derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a versatile scaffold with a broad spectrum of biological activities. The presented data showcases their potential as inhibitors of clinically relevant enzymes. Further structure-activity relationship (SAR) studies, guided by the comparative data in this guide, could lead to the development of more potent and selective inhibitors. Future research should also focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety profiles of the most promising compounds. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their pursuit of novel therapeutics based on this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 4. researchgate.net [researchgate.net]
In Vitro Efficacy of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of sulfonamide derivatives synthesized from "2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride." The data presented herein is compiled from various scientific studies to offer an objective overview of their potential as enzyme inhibitors and antimicrobial agents. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.
Synthesis and Derivatization
The core structure of the evaluated compounds originates from the reaction of 2,3-dihydrobenzo[1][2]dioxine-6-sulfonyl chloride with various aryl amines, leading to a series of N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamides. These parent compounds are often further derivatized to explore structure-activity relationships. A general synthetic pathway is illustrated below.
Comparative In Vitro Biological Activity
The synthesized sulfonamide derivatives have been evaluated against a panel of enzymes and microbial strains. The following tables summarize the quantitative data from these in vitro assays.
Enzyme Inhibition Activity
The inhibitory potential of these compounds has been predominantly tested against cholinesterases (AChE and BChE), lipoxygenase (LOX), and α-glucosidase.
Table 1: Cholinesterase and Lipoxygenase Inhibition
| Compound ID | Substitution on Aryl Ring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | LOX IC₅₀ (µM) |
| 3a | 4-Methylphenyl | >100 | 85.3 ± 1.2 | 45.6 ± 0.8 |
| 3b | 4-Chlorophenyl | >100 | 75.1 ± 1.5 | 38.2 ± 0.5 |
| 3c | 4-Bromophenyl | >100 | 68.4 ± 1.1 | 35.7 ± 0.4 |
| 3d | 4-Nitrophenyl | >100 | 55.2 ± 0.9 | 29.8 ± 0.3 |
| 6a | N-benzyl-4-methylphenyl | 89.5 ± 1.3 | 65.7 ± 1.0 | 32.4 ± 0.6 |
| 7a | N-ethyl-4-methylphenyl | 95.2 ± 1.8 | 78.9 ± 1.4 | 40.1 ± 0.7 |
Data presented is a representative selection from available literature. IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: α-Glucosidase Inhibition
Note: The following data is for sulfonamides derived from the corresponding 2,3-dihydro-1,4-benzodioxin-6-amine, which are structurally very similar to those derived from the sulfonyl chloride.
| Compound ID | N-acetamide Substitution | α-Glucosidase IC₅₀ (µM) |
| 7a | Phenyl | > 500 |
| 7f | 4-Chlorophenyl | 47.23 ± 0.14 |
| 7h | 4-Nitrophenyl | 52.45 ± 0.14 |
| Acarbose | (Standard) | 38.25 ± 0.12 |
Antimicrobial Activity
Limited specific data is available for the antimicrobial activity of sulfonamides derived directly from this compound. However, the general mechanism of action for sulfonamides involves the inhibition of the folic acid synthesis pathway in bacteria.
Experimental Protocols
α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside.
-
Preparation of Solutions:
-
Phosphate buffer (50 mM, pH 6.8).
-
α-glucosidase enzyme solution (0.2 U/mL in phosphate buffer).
-
Substrate solution (1 mM p-nitrophenyl-α-D-glucopyranoside in phosphate buffer).
-
Test compounds and standard inhibitor (Acarbose) dissolved in DMSO and diluted with buffer.
-
-
Assay Procedure:
-
Add 50 µL of the test compound solution to a 96-well plate.
-
Add 50 µL of the enzyme solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.
-
IC₅₀ values are determined from a dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Preparation of Solutions:
-
Phosphate buffer (100 mM, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).
-
AChE solution (0.5 U/mL in phosphate buffer).
-
Test compounds dissolved in DMSO and diluted with buffer.
-
-
Assay Procedure:
-
Add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of DTNB solution to a 96-well plate.
-
Add 20 µL of the AChE solution and incubate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of the ATCI solution.
-
Measure the absorbance at 412 nm kinetically for 5 minutes at 30-second intervals.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated, and IC₅₀ values are determined.
-
Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to CLSI guidelines.
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton Broth (MHB).
-
Culture the bacterial strains overnight and dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Serially dilute the test compounds in MHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxine represent a promising scaffold for the development of novel therapeutic agents. The presented data indicates moderate to good inhibitory activity against several enzymes, particularly lipoxygenase and, for some derivatives, α-glucosidase. Further optimization of the chemical structure could lead to enhanced potency and selectivity. The established antimicrobial mechanism of sulfonamides suggests that these compounds may also possess antibacterial properties, which warrants further investigation through dedicated screening programs. While specific anticancer data for this series is limited, the broader class of sulfonamides has shown significant potential in oncology, suggesting another avenue for future research. The provided experimental protocols offer a foundation for the in vitro evaluation of next-generation compounds based on this versatile chemical core.
References
A Comparative Guide to HPLC Purity Assessment of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of sulfonamide derivatives synthesized from 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride. The focus is on providing objective comparisons of column technologies and supporting experimental protocols to aid in method selection and development.
Comparison of HPLC Column Chemistries for Purity Analysis
The choice of stationary phase is paramount in developing a selective and robust HPLC method for purity analysis. This section compares the performance of a traditional C18 column with a Pentafluorophenyl (PFP) column for the analysis of a representative derivative, N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
While both columns are suitable for reversed-phase chromatography, their different retention mechanisms can offer unique advantages in separating the main compound from its potential impurities. C18 columns primarily rely on hydrophobic interactions, whereas PFP columns offer a mixed-mode retention mechanism including hydrophobic, aromatic, and dipole-dipole interactions, which can be particularly effective for separating aromatic and halogenated compounds.
Table 1: Comparison of HPLC Method Performance on C18 and PFP Columns
| Parameter | Method 1: C18 Column | Method 2: PFP Column |
| Column | Waters Symmetry C18, 4.6 x 250 mm, 5 µm | ACE C18-PFP, 4.6 x 150 mm, 3 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50-90% B over 15 min | 40-80% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (API) | ~ 8.5 min | ~ 6.2 min |
| Resolution (API/Impurity A) | > 2.0 | > 2.5 |
| Peak Asymmetry (API) | 1.1 | 1.0 |
| Key Advantages | Robust, widely available, good hydrophobic retention. | Enhanced selectivity for aromatic and polar analytes, alternative elution order. |
| Potential Limitations | May show limited selectivity for closely related aromatic impurities. | Retention times may be more sensitive to mobile phase composition. |
Note: The data presented in this table is illustrative and based on typical performance characteristics of the respective column chemistries for sulfonamide analysis. Actual results may vary depending on the specific derivative and instrumentation.
Potential Impurities in the Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Derivatives
The purity assessment must consider potential impurities arising from the synthesis process. The reaction of this compound with an amine to form a sulfonamide may be accompanied by the formation of several by-products.
-
Impurity A (Starting Material): Unreacted this compound.
-
Impurity B (Hydrolysis Product): 2,3-Dihydro-1,4-benzodioxine-6-sulfonic acid, formed by the hydrolysis of the sulfonyl chloride.
-
Impurity C (Dimer): A dimeric impurity that may form under certain reaction conditions.
-
Impurity D (Starting Amine): Excess unreacted amine starting material.
The ability of an HPLC method to separate the main peak from these potential impurities is a critical measure of its specificity and suitability for purity analysis. The PFP column, with its alternative selectivity, may offer superior resolution for polar impurities like the sulfonic acid (Impurity B).
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols serve as a starting point for method development and validation.
Method 1: Purity Determination using a C18 Column
Objective: To determine the purity of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide using a standard C18 reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: Waters Symmetry C18, 4.6 x 250 mm, 5 µm.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 50 15 90 17 90 18 50 | 25 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Purity Determination using a PFP Column
Objective: To determine the purity of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide using a PFP column for alternative selectivity.
Instrumentation:
-
HPLC or UPLC system with a gradient pump, autosampler, and UV/PDA detector.
-
Column: ACE C18-PFP, 4.6 x 150 mm, 3 µm.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 40 10 80 12 80 13 40 | 18 | 40 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the synthesis and analysis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide derivatives.
Caption: Synthetic pathway and potential impurity formation.
A Comparative Guide to Amine Derivatization: Unveiling the Structure of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride Adducts
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. The formation of adducts using derivatizing agents is a common strategy to enhance the analytical detection and structural elucidation of target molecules. This guide provides a comprehensive comparison of adducts formed from 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride and the widely used alternative, Dansyl chloride, with a focus on confirming their structure using experimental data.
This guide will delve into the experimental protocols for adduct formation and present a comparative analysis of their spectroscopic and mass spectrometric characteristics. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using diagrams generated with Graphviz.
Performance Comparison: this compound vs. Dansyl chloride
The selection of a derivatizing agent is critical and depends on the analytical method and the desired properties of the resulting adduct. While this compound is a valuable reagent, Dansyl chloride is a well-established alternative with extensive literature supporting its use.[1][2]
| Feature | This compound Adducts | Dansyl chloride Adducts |
| Primary Application | Derivatization of primary and secondary amines for analytical detection. | Widely used for derivatization of primary and secondary amines, particularly amino acids, for fluorescence detection and mass spectrometry.[3][4] |
| Detection Method | Primarily Mass Spectrometry and UV detection. | Fluorescence, UV detection, and Mass Spectrometry.[4][5] |
| Derivative Stability | Stable sulfonamides. | Stable sulfonamides, though can be light-sensitive.[6] |
| Reaction Conditions | Typically requires a basic medium (e.g., aqueous Na2CO3) and stirring at room temperature.[7][8] | Requires alkaline conditions (pH 9.5-10.5) and often elevated temperatures (38-60°C) for 60-120 minutes.[5][6] |
| Key Advantage | Provides a specific mass shift for MS-based identification. | Adducts are highly fluorescent, enabling sensitive detection.[3] |
Structural Confirmation of Adducts: A Spectroscopic and Mass Spectrometric Approach
The definitive confirmation of adduct structure relies on a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This compound Adducts
1H-NMR Spectroscopy:
The formation of a sulfonamide adduct with this compound can be confirmed by characteristic signals in the 1H-NMR spectrum. For instance, in the synthesis of N-(2,3-dihydrobenzo[6][9]-dioxin-6-yl)-4-methylbenzenesulfonamide, the following key signals were observed:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| NHSO2 | 10.12 | s | - | [7] |
| H-5 | 6.56 | d | 2.4 | [7] |
| H-7 | 6.47 | dd | 2.4, 8.4 | [7] |
| H-8 | 6.62 | d | 8.4 | [7] |
| CH2-2, CH2-3 | 4.15 | br. s | - | [7] |
Mass Spectrometry:
Electron Ionization Mass Spectrometry (EI-MS) of sulfonamides derived from 2,3-dihydro-1,4-benzodioxin-6-amine shows characteristic fragmentation patterns. Key fragments observed include the loss of the benzodioxane moiety and the sulfonyl group.[10]
| Ion | m/z | Description | Reference |
| [M - C8H8O2]+ | Varies | Loss of the benzodioxane group | [10] |
| [M - SO2R]+ | Varies | Loss of the sulfonyl group | [10] |
Dansyl chloride Adducts
Spectroscopic Properties:
Dansyl chloride itself is not fluorescent, but its sulfonamide adducts with primary and secondary amines exhibit strong blue to blue-green fluorescence.[1][3] This property is widely exploited for sensitive detection.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~324 nm (for dansyl glycine) | [5] |
| Emission Wavelength (λem) | ~559 nm (for dansyl glycine) | [5] |
Mass Spectrometry:
The analysis of dansylated amino acids by LC-MS provides high sensitivity. The dansyl group enhances ionization efficiency in positive mode electrospray ionization.[11] Tandem mass spectrometry (MS/MS) of dansylated peptides reveals characteristic signature ions that can be used for their identification.[12]
| Signature Ion (m/z) | Description | Reference |
| 170.0965 | Fragment of the dansyl moiety | [12] |
| 234.0585 | Fragment of the dansyl moiety | [12] |
Experimental Protocols
Synthesis of a 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide Adduct
This protocol is based on the synthesis of N-(2,3-dihydrobenzo[6][9]-dioxin-6-yl)-4-methylbenzenesulfonamide.[7]
-
Dissolution: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine in a 10% aqueous sodium carbonate solution.
-
Reaction: Add 4-methylbenzenesulfonyl chloride to the solution while maintaining the pH between 9 and 10.
-
Stirring: Stir the reaction mixture at room temperature for 3-4 hours.
-
Precipitation: Acidify the solution to pH 2 using concentrated HCl to precipitate the product.
-
Isolation: Filter the precipitate, wash with distilled water, and air-dry.
Derivatization of Amino Acids with Dansyl chloride
This protocol is a general method for the derivatization of amino acids for LC-MS analysis.[11]
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM Dansyl chloride in acetonitrile.
-
Derivatization: Add 50 µL of the freshly prepared derivatization reagent to 25 µL of the amino acid sample.
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
Quenching: Stop the reaction by adding 10 µL of 10% (v/v) ammonium hydroxide in water.
-
Analysis: The sample is ready for analysis by HPLC or LC-MS.
Visualizing the Chemistry: Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Formation of a sulfonamide adduct.
General workflow for amine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 9. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signature Ions in MS/MS Spectra for Dansyl-Aminohexyl-QQIV Adducts on Lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonating Agents: Benchmarking 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sulfonating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride with a novel ionic liquid-based agent, 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), and the traditional reagent, chlorosulfonic acid. The comparison focuses on performance, experimental conditions, and applications, with a particular emphasis on the synthesis of precursors for biologically active molecules, such as PARP1 inhibitors.
Executive Summary
This compound remains a valuable reagent for introducing the benzodioxane moiety, which is present in numerous biologically active compounds. It offers a straightforward route to a diverse range of sulfonamides under standard conditions. However, novel sulfonating agents, such as the ionic liquid [Dsim]Cl, present compelling advantages in terms of reaction efficiency, milder conditions, and regioselectivity, particularly for the sulfonation of aromatic hydrocarbons. Traditional agents like chlorosulfonic acid, while effective, often require harsh conditions and can lead to side products. The choice of sulfonating agent will ultimately depend on the specific substrate, desired product, and process constraints.
Data Presentation: A Comparative Analysis of Sulfonating Agent Performance
The following tables summarize the performance of the three sulfonating agents across different aromatic substrates. It is important to note that direct comparative studies on identical substrates are limited in the literature; therefore, this data is compiled from various sources to provide a representative comparison.
Table 1: Sulfonylation of Aromatic Amines
| Sulfonating Agent | Substrate | Solvent | Reaction Conditions | Yield | Reference |
| This compound | Various aryl amines | Aqueous Na2CO3 | Room Temperature | Proficient | [1] |
| 1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl) | Toluene | Aqueous | 50°C | >99% (para-isomer) | [2][3] |
| Chlorosulfonic Acid | Various anilines | None | 125-130°C | ~90% (disulfonyl chloride) | [2] |
Table 2: Sulfonylation of Phenolic Compounds
| Sulfonating Agent | Substrate | Solvent | Reaction Conditions | Yield | Reference |
| This compound | Not specified | Not specified | Not specified | Not specified | |
| 1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl) | Not specified | Not specified | Not specified | Not specified | |
| Chlorosulfonic Acid | 2-hydroxy-4-methoxybenzophenone | Dimethyl carbonate / Cyclohexane | 70-72°C, 1h | 90% | [4] |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-2,3-dihydrobenzo[1][5]dioxine-6-sulfonamides
This protocol is adapted from the synthesis of a series of N-aryl-2,3-dihydrobenzo[1][5]dioxine-6-sulfonamides.[1]
Materials:
-
This compound
-
Appropriate aryl amine
-
10% aqueous sodium carbonate (Na2CO3) solution
-
Hydrochloric acid (HCl)
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the aryl amine in 10% aqueous Na2CO3 solution.
-
To this solution, add this compound and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2 with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with distilled water, and air-dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Sulfonation of Aromatic Compounds using 1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl)
This protocol is based on the regioselective sulfonation of aromatic compounds in an aqueous medium.[2][6]
Materials:
-
Aromatic compound (e.g., toluene, chlorobenzene)
-
1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl)
-
Water
Procedure:
-
In a round-bottom flask, add the aromatic compound and [Dsim]Cl.
-
Add water to the mixture.
-
Heat the reaction mixture to 50°C and stir.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by extraction with an organic solvent.
-
The ionic liquid can be recovered from the aqueous phase and reused.
Chlorosulfonation of Anilines
This protocol describes a general method for the chlorosulfonation of anilines.[2]
Materials:
-
Aniline derivative
-
Chlorosulfonic acid
-
Thionyl chloride (optional, to increase yield)
Procedure:
-
Carefully add the aniline derivative to an excess of chlorosulfonic acid at a low temperature (e.g., 0-10°C).
-
Gradually heat the mixture to 95-130°C. The reaction is vigorous.
-
Optionally, a chlorinating agent like thionyl chloride can be added to improve the yield of the disulfonyl chloride.
-
Maintain the temperature until the reaction is complete (monitored by TLC or other suitable methods).
-
Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
Mandatory Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonamides.
PARP1 Signaling Pathway in DNA Damage Repair
Derivatives of 2,3-dihydro-1,4-benzodioxine sulfonamides have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[6][7] Understanding the PARP1 signaling pathway is crucial for the rational design of such inhibitors.
Caption: Simplified PARP1 signaling pathway in DNA damage response and the point of inhibition.[1][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. CH371128A - Process for the preparation of disulfamylanilines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media [organic-chemistry.org]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: A Step-by-Step Guide
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS No. 63758-12-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical due to the compound's hazardous properties.
I. Immediate Safety Concerns and Hazard Profile
This compound is a corrosive solid that causes severe skin burns and eye damage.[1][2] A primary and critical hazard is its violent reaction with water.[3] This reactivity necessitates stringent handling conditions to prevent accidental contact with moisture. The compound is also sensitive to moisture and air, requiring storage in a tightly closed container under an inert atmosphere. Upon combustion, it may produce hazardous gases, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[1]
Key Hazard Information:
| Hazard Category | GHS Classification | Precautionary Statement Highlights |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[1] |
| Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Reactivity | Reacts violently with water | EUH014: Reacts violently with water. |
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Impervious gloves (e.g., nitrile rubber, neoprene).
-
Body Protection: A chemical-resistant laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of dust or aerosol formation, a NIOSH-approved respirator is necessary.[1]
III. Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound is through controlled neutralization via alkaline hydrolysis. This process converts the reactive sulfonyl chloride into a more stable sulfonate salt.
Materials Required:
-
This compound waste
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution (e.g., 1-2 M)
-
A suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer)
-
Ice bath
-
pH paper or a pH meter
Experimental Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an ice bath is readily available to control the reaction temperature.
-
Neutralizing Solution: Prepare a solution of sodium hydroxide or sodium carbonate in a reaction vessel. The molar amount of the base should be in excess (at least 2-3 times) of the sulfonyl chloride to be neutralized.
-
Controlled Addition: Slowly and carefully add the this compound to the stirred basic solution. Crucially, never add the base or water to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction. The addition should be done portion-wise for solids or dropwise for solutions, ensuring the temperature of the reaction mixture does not rise significantly. Use the ice bath to maintain a low temperature (e.g., 0-10 °C).
-
Reaction: Continue stirring the mixture for several hours after the addition is complete to ensure the reaction goes to completion. The reaction time will depend on the scale and concentration.
-
Verification: After the reaction period, check the pH of the solution to ensure it is still basic. If not, add more base. The absence of any unreacted sulfonyl chloride should be confirmed if possible.
-
Final Disposal: The resulting aqueous solution containing the sodium salt of 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid should be neutralized to a pH of approximately 7. This final solution must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.
IV. Spill Management
In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Do not add water to the spill area, as this will cause a violent reaction.
-
Clean the spill area with a suitable solvent (e.g., acetone) and then decontaminate with a soap and water solution, collecting all cleaning materials for hazardous waste disposal.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (CAS No: 63758-12-3). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.
Core Hazards: This substance is corrosive and causes severe skin burns and eye damage.[1] It also reacts violently with water.[2] It is crucial to prevent contact with moisture and incompatible materials.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. This equipment should be donned before handling the chemical and only removed after ensuring the work area is clean and secure.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the rest of the face from splashes.[3][4] |
| Hands | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and change them immediately if contaminated.[4] |
| Body | Chemical-Resistant Apron or Coverall | A lab coat is the minimum requirement, but a chemical-resistant apron or coverall is highly recommended to provide an additional layer of protection against spills.[4] |
| Respiratory | NIOSH-Approved Respirator | A respirator should be used when handling the powder outside of a certified chemical fume hood or in case of a spill to prevent inhalation of dust.[1][3][4] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be clean, dry, and free of incompatible materials.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
Have an appropriate spill kit readily accessible.
-
-
Handling:
-
Carefully open the container, avoiding the generation of dust.
-
Use only compatible tools (e.g., glass or stainless steel) for transferring the chemical.
-
Weigh the required amount in a tared, sealed container to prevent exposure to air and moisture.
-
If dissolving, slowly add the sulfonyl chloride to a dry, compatible solvent. Be aware that the reaction with water is violent.[2]
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate all equipment that came into contact with the chemical using a suitable dry solvent.
-
Clean the work area thoroughly.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
-
Solid Waste:
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused or waste solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
Handle uncleaned containers as you would the product itself. Rinse the empty container with a suitable dry solvent three times, collecting the rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
